Sch 38519
Description
(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione is a natural product found in Thermomonospora with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRDBGLULKCDD-HFJLKIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sch 38519
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information regarding the precise mechanism of action of Sch 38519 is limited due to the scarcity of publicly available research. This guide synthesizes the available data and provides context based on structurally related compounds.
Executive Summary
This compound is a naturally derived isochromanequinone that has been identified as an inhibitor of thrombin-induced platelet aggregation.[1] Produced by the actinomycete Thermomonospora sp., this compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] Its structural similarity to other bioactive quinones, such as medermycin and granaticin, suggests a potential for complex biological activity.[1][2] The primary reported mechanism of action is the inhibition of platelet aggregation, a critical process in thrombosis. However, the specific molecular target and downstream signaling pathways have not been fully elucidated in the available literature. This guide provides a comprehensive overview of the known properties of this compound, its potential mechanisms of action based on related compounds, and the experimental approaches used for its initial characterization.
Compound Profile: this compound
This compound is classified as an isochromanequinone antibiotic.[1] It is structurally related to other members of this class, including medermycin, lactoquinomycin, and granaticin.[1] These compounds are known for their diverse biological activities, which include antibacterial, anticancer, and enzyme-inhibiting properties.[3][4][5]
Core Mechanism of Action: Platelet Aggregation Inhibition
The primary and most clearly defined biological activity of this compound is the inhibition of thrombin-induced platelet aggregation in humans.[1] Thrombin is a potent activator of platelets, initiating a signaling cascade that leads to platelet shape change, granule release, and aggregation, ultimately forming a thrombus.[1][3][6][7]
While the precise molecular target of this compound in the platelet aggregation pathway is not specified in the available literature, the activity of structurally related quinone compounds offers potential insights. Some 1,4-naphthoquinone derivatives have been shown to inhibit platelet aggregation by preventing the breakdown of phosphoinositides, a crucial step in intracellular signaling following receptor activation.[8]
Thrombin activates platelets primarily through Protease-Activated Receptors (PARs) and Glycoprotein Ib (GP Ib).[1][3][9] This activation leads to downstream signaling involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for platelet activation and aggregation. It is plausible that this compound, like other quinone-based inhibitors, may interfere with one or more steps in this pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Parameter | Value | Conditions | Source |
| IC50 | 68 µg/mL | Thrombin-induced aggregation of human platelets | [1] |
Experimental Protocols
The detailed experimental protocols for the characterization of this compound are not fully available. However, the primary literature mentions the following key methodologies for its production and initial testing.[1]
-
Fermentation: this compound was produced by fermentation of Thermomonospora sp. (SCC 1793). A chemically defined medium was developed to optimize the production of the compound.
-
Isolation and Purification: The compound was isolated from the fermentation filtrate through a multi-step process:
-
Adsorption Chromatography: The filtrate was first passed through a macroreticular resin to adsorb this compound.
-
Ion Exchange Chromatography: Further purification was achieved using ion exchange chromatography.
-
Reverse Phase High-Performance Liquid Chromatography (HPLC): The final purification step involved reverse-phase HPLC to obtain the pure compound.
-
-
Biological Activity Assay: The inhibitory effect of this compound on platelet aggregation was assessed using human platelets, with thrombin as the inducing agent.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Discovery
The following diagram illustrates the general workflow for the discovery, isolation, and initial characterization of this compound as described in the literature.
Caption: Experimental workflow for the production and characterization of this compound.
Hypothetical Signaling Pathway of Thrombin-Induced Platelet Aggregation and Potential Inhibition by this compound
The diagram below depicts a simplified model of the thrombin-induced platelet aggregation pathway, highlighting a potential point of inhibition for an isochromanequinone compound like this compound, based on the mechanisms of other quinone-based inhibitors.
Caption: Hypothetical inhibition of the PLC pathway in platelet aggregation by this compound.
Antibacterial Activity
In addition to its antiplatelet effects, this compound has been shown to be active against both Gram-positive and Gram-negative bacteria.[1] The mechanism of its antibacterial action has not been investigated. However, the related compound granaticin is known to exert its bactericidal effects through the oxidation of sulfhydryl groups in cellular components and the generation of hydrogen peroxide.[10][11] This suggests that this compound might share a similar oxidative mechanism of antibacterial activity.
Conclusion and Future Directions
This compound is a promising natural product with dual antiplatelet and antibacterial activities. The available data provides a foundational understanding of its biological effects. However, significant further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:
-
Identification of the Molecular Target: Determining the specific protein or enzyme that this compound interacts with to inhibit platelet aggregation.
-
Elucidation of the Signaling Pathway: Mapping the downstream effects of this compound on intracellular signaling cascades in platelets.
-
Structure-Activity Relationship Studies: Investigating how the chemical structure of this compound and related isochromanequinones contributes to their biological activity.
-
In-depth Evaluation of Antibacterial Mechanism: Characterizing the mode of action by which this compound inhibits bacterial growth.
A more detailed understanding of this compound's mechanism of action could pave the way for the development of new therapeutic agents for thrombotic diseases and bacterial infections.
References
- 1. Unique pathway of thrombin-induced platelet aggregation mediated by glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation by medermycin and it's related isochromanequinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. unique-pathway-of-thrombin-induced-platelet-aggregation-mediated-by-glycoprotein-ib - Ask this paper | Bohrium [bohrium.com]
- 7. Aggregation of platelets and inert particles induced by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of rabbit platelet aggregation by 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Organocatalytic activity of granaticin and its involvement in bactericidal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sch 38519: A Technical Guide to its Biological Properties and Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 38519, an isochromanequinone fungal metabolite derived from Thermomonospora sp., has demonstrated notable biological activities, primarily as an inhibitor of platelet aggregation and as an antibacterial agent. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its quantitative effects, and outlines the experimental methodologies used to determine these activities. The document also presents visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its potential applications in research and drug development.
Core Biological Activities
This compound exhibits two primary biological activities: the inhibition of platelet aggregation and broad-spectrum antibacterial action.
Inhibition of Platelet Aggregation
This compound has been shown to be an effective inhibitor of platelet aggregation induced by thrombin.[1][2][3] It also inhibits the secretion of serotonin from human platelets.[1] The precise molecular target and mechanism of action for its anti-platelet effects have not been fully elucidated in the available literature. However, its inhibitory action on thrombin-induced aggregation suggests an interference with the downstream signaling cascade that leads to platelet activation and aggregation.
Antibacterial Activity
This compound displays activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The specific mechanism of its antibacterial action is not definitively known.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Anti-Platelet Activity of this compound
| Activity | Agonist | Assay System | IC50 (µg/mL) |
| Platelet Aggregation Inhibition | Thrombin | Human Platelets | 68[1][2][3] |
| Serotonin Secretion Inhibition | - | Human Platelets | 61[1] |
Table 2: Antibacterial Activity of this compound
| Bacterial Type | Mean MIC (µg/mL) |
| Gram-positive bacteria | 0.92[1] |
| Gram-negative bacteria | 122.1[1] |
Experimental Protocols
The following sections detail the generalized experimental protocols for assessing the biological activities of this compound.
Platelet Aggregation Assay (General Protocol)
This protocol is based on the principle of light transmission aggregometry, a common method for studying platelet function.
Objective: To determine the inhibitory effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Thrombin (agonist)
-
This compound (test compound)
-
Aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Platelets:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further centrifuge the PRP at a higher speed, remove the supernatant, and resuspend the platelet pellet in a suitable buffer.
-
-
Assay Performance:
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified period.
-
Initiate platelet aggregation by adding a known concentration of thrombin.
-
Monitor the change in light transmission through the platelet suspension over time. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of this compound.
-
The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is calculated from the dose-response curve.
-
Antibacterial Susceptibility Testing: Broth Microdilution (General Protocol)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial cultures (Gram-positive and Gram-negative strains)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
This compound (test compound)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the drug dilutions.
-
Include positive (bacteria and broth, no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the general biological pathways and experimental workflows relevant to the activities of this compound.
Caption: Thrombin-Induced Platelet Aggregation Pathway.
Caption: Workflow for Determining Antibacterial Activity (MIC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Sch 38519: A Technical Overview of a Novel Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38519 is a fungal metabolite originally identified from the fermentation broth of a novel species of Thermomonospora. It has been characterized as an inhibitor of platelet aggregation, a critical process in hemostasis and thrombosis. This technical guide provides a comprehensive summary of the publicly available data on this compound, including its inhibitory activity and fundamental properties. Due to the compound's origins as a discovery-phase molecule from the late 1980s, the extent of published data is limited.
Core Properties of this compound
| Property | Description |
| Compound Name | This compound |
| CAS Number | 114970-20-6 |
| Source | Fungal metabolite from Thermomonospora sp. |
| Chemical Nature | Isochromanequinone |
| Primary Activity | Platelet Aggregation Inhibitor |
Quantitative Data: In Vitro Inhibitory Activity
This compound has demonstrated inhibitory effects on key platelet functions in human platelet preparations. The following table summarizes the available quantitative data on its potency.
| Assay | Agonist | Parameter | IC50 Value | Reference |
| Platelet Aggregation | Thrombin | Inhibition of Aggregation | 68 μg/mL | |
| Platelet Secretion | - | Inhibition of Serotonin Secretion | 61 μg/mL |
Experimental Protocols
Detailed experimental protocols for this compound are documented in the primary literature by Patel et al. (1989). While the full text of this publication is not publicly available through open-access sources, a generalized workflow for in vitro platelet aggregation assays, which would have been used to determine the IC50 values, is described below.
General Protocol for In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the standard procedure for measuring platelet aggregation in response to an agonist and assessing the inhibitory effect of a compound like this compound.
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for a specified period.
-
The blood is anticoagulated, typically with sodium citrate.
-
Platelet-Rich Plasma (PRP) is separated by centrifugation at a low speed.
-
Platelet-Poor Plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline.
-
-
Incubation with Inhibitor:
-
Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control for a predetermined period at 37°C.
-
-
Platelet Aggregation Measurement:
-
The PRP samples are placed in an aggregometer.
-
A baseline of light transmission is established.
-
A platelet agonist (e.g., thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation percentage is determined.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for In Vitro Platelet Aggregation Inhibition Assay
Caption: Workflow for determining the in vitro platelet aggregation inhibitory activity of this compound.
Mechanism of Action
The specific molecular target and signaling pathway through which this compound exerts its antiplatelet effect have not been fully elucidated in the available literature. Given that it inhibits thrombin-induced aggregation, it likely interferes with the thrombin receptor (Protease-Activated Receptor 1, PAR-1) signaling cascade.
Hypothesized Signaling Pathway Inhibition
The diagram below illustrates a generalized thrombin-induced platelet activation pathway, highlighting potential points of inhibition for a compound like this compound.
In-depth Technical Guide: The Antibacterial Spectrum of Sch 38519
An Examination of a Novel Isochromanequinone Antibiotic
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sch 38519 is a naturally derived compound belonging to the isochromanequinone class of antibiotics.[1] Isolated from the fermentation broth of Thermomonospora sp. (strain SCC 1793), it has been identified as having a broad spectrum of activity, demonstrating inhibition against both Gram-positive and Gram-negative bacteria.[2][3][4] Structurally, this compound is related to other known antibiotics such as medermycin, lactoquinomycin, and granaticin.[2] Beyond its antibacterial properties, this compound has also been characterized as a potent inhibitor of thrombin-induced platelet aggregation in humans, with an IC50 of 68 μg/mL.[2][5] This dual activity suggests a complex biological profile that warrants further investigation for potential therapeutic applications.
Antibacterial Spectrum of Activity
While literature describes this compound as possessing a wide range of antibacterial activity, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are not extensively detailed in publicly available research. The primary characterization of its antibacterial action is qualitative, noting its effectiveness against both major classes of bacteria.[2]
To provide a comprehensive understanding, further targeted studies would be necessary to elucidate the precise potency and spectrum of this compound.
Experimental Protocols
Detailed experimental protocols for determining the antibacterial spectrum of this compound are not explicitly available in the reviewed literature. However, standardized methodologies are routinely employed in the field for such evaluations. The following represents a generalized workflow that would be appropriate for characterizing the in vitro activity of a novel antibiotic like this compound.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Detailed Methodologies:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be selected. This typically includes quality control strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a standardized final inoculum concentration in the test wells.
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations for testing.
-
Microdilution Assay: The assay is typically performed in 96-well microtiter plates. Each well contains a specific concentration of this compound, the standardized bacterial inoculum, and CAMHB. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mechanism of Action
The precise molecular mechanism of antibacterial action for this compound has not been fully elucidated in the available literature. As an isochromanequinone, it is plausible that its activity could be related to the mechanisms of other compounds in this class, which can include the inhibition of key cellular processes.
Potential Mechanisms of Action Pathway
Caption: Hypothesized mechanism of action pathway for this compound.
Further research is required to identify the specific molecular target(s) of this compound within the bacterial cell and to understand the downstream effects that lead to growth inhibition or cell death.
Conclusion
This compound represents a promising antibiotic scaffold with a broad spectrum of activity. While its dual function as a platelet aggregation inhibitor is noteworthy, a more detailed characterization of its antibacterial properties is necessary to fully assess its therapeutic potential. Future research should focus on obtaining quantitative MIC data against a diverse panel of pathogenic bacteria, elucidating its mechanism of action, and evaluating its efficacy and safety in preclinical models.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physico-chemical Properties of Sch 38519
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 38519 is a naturally occurring isochromanequinone compound isolated from a strain of Thermomonospora sp.[1]. It has garnered scientific interest due to its biological activities, notably as an inhibitor of thrombin-induced platelet aggregation and as an antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1][2]. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, outlines detailed experimental protocols for their determination, and presents putative signaling pathways for its biological activities.
Core Physico-chemical Properties
Data Presentation: Summary of Physico-chemical Properties
| Property | Value | Source |
| IUPAC Name | [3aR-(3aα,5β,9β,10α,11α,13β,14bα)]-11-(dimethylamino)-3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl-9,13-epoxycyclohepta[3][4]naphtho[2,3-d]furo[3,2-b]pyran-2,6,14(9H)-trione | [5] |
| Molecular Formula | C₂₄H₂₅NO₈ | [1] |
| Molecular Weight | 455.46 g/mol | |
| CAS Number | 114970-20-6 | [1] |
| Appearance | Solid (Formulation) | [5] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | |
| Melting Point | Not reported in publicly available literature. | |
| Boiling Point | Not reported in publicly available literature. | |
| pKa | Not reported in publicly available literature. | |
| logP | Not reported in publicly available literature. |
Experimental Protocols for Physico-chemical Characterization
The following sections detail standardized experimental methodologies that can be employed to determine the key physico-chemical properties of this compound. These protocols are based on established laboratory techniques for small molecules.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.
Determination of Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a co-solvent system of water and methanol if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups in this compound.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the molecule is ionized.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation and Analysis: The two phases are allowed to separate, and the concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathways
This compound exhibits two primary biological activities: inhibition of platelet aggregation and antibacterial action. The following sections describe the putative signaling pathways involved, with the understanding that the precise molecular targets of this compound within these pathways are still under investigation.
Inhibition of Thrombin-Induced Platelet Aggregation
This compound has been shown to inhibit the aggregation of human platelets induced by thrombin[1]. Thrombin is a potent platelet activator that signals through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets[6][7]. The binding of thrombin to these G-protein coupled receptors initiates a signaling cascade that leads to platelet activation, shape change, and aggregation.
Caption: Putative signaling pathway of thrombin-induced platelet aggregation and the proposed inhibitory point of this compound.
Antibacterial Mechanism of Action
This compound exhibits broad-spectrum antibacterial activity. While the precise mechanism has not been fully elucidated, many natural product antibiotics with similar structural features, such as quinones, interfere with essential cellular processes in bacteria. A plausible mechanism of action is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is a common target for antibiotics.
Caption: Proposed mechanism of antibacterial action of this compound via inhibition of bacterial cell wall synthesis.
Conclusion
This compound remains a molecule of significant interest for its dual antiplatelet and antibacterial activities. This guide has consolidated the available physico-chemical data and provided standardized protocols for further characterization. The proposed signaling pathways offer a framework for understanding its biological effects, highlighting the need for further research to identify its precise molecular targets. A more detailed elucidation of its mechanism of action will be crucial for any future development of this compound as a therapeutic agent.
References
- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pennwest.edu [pennwest.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 6. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Production of Sch 38519 via Thermomonospora sp. Fermentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 38519 is a novel isochromanequinone antibiotic with potent platelet aggregation inhibitory and broad-spectrum antibacterial activity.[1] Produced by the filamentous bacterium Thermomonospora sp. SCC 1793, this compound holds promise for therapeutic applications. This technical guide provides a comprehensive overview of the fermentation process for this compound production. While specific, detailed protocols for the production of this compound are not extensively available in public literature, this document consolidates the existing knowledge and integrates it with established best practices for the fermentation of actinomycetes to produce secondary metabolites. The guide covers media composition, fermentation parameters, and downstream processing, offering a foundational framework for researchers and professionals in drug development.
Introduction to this compound and Thermomonospora sp.
This compound is a bioactive secondary metabolite produced by the actinomycete Thermomonospora sp. SCC 1793.[1] Structurally related to medermycin, lactoquinomycin, and granaticin, this compound functions as a platelet aggregation inhibitor, showing an IC50 of 68 micrograms/ml against thrombin-induced aggregation of human platelets.[1] Furthermore, it exhibits activity against both Gram-positive and Gram-negative bacteria.[1]
Thermomonospora is a genus of thermophilic actinomycetes, known for their ability to produce a variety of enzymes and secondary metabolites. The producing strain, SCC 1793, was the subject of studies that led to the development of a chemically defined medium to enhance the production of this compound.[1]
Fermentation Process for this compound Production
The successful production of this compound is contingent on optimizing the fermentation conditions to favor the biosynthesis of this secondary metabolite. This section details the critical aspects of the fermentation process, from media composition to downstream purification.
Culture Maintenance and Inoculum Development
Proper maintenance of the Thermomonospora sp. SCC 1793 strain and the development of a healthy inoculum are crucial first steps for consistent and high-yield fermentations.
Experimental Workflow for Inoculum Development
Caption: Workflow for inoculum development of Thermomonospora sp. SCC 1793.
Fermentation Media
While the exact composition of the chemically defined medium for this compound production is not publicly detailed, a general-purpose medium for the cultivation of Thermomonospora species can be used as a starting point for optimization.
Table 1: Suggested Basal Media for Thermomonospora sp. Fermentation
| Component | Concentration (g/L) | Purpose |
| Glucose | 10 - 30 | Carbon Source |
| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins, Growth Factors |
| Peptone | 5 - 10 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes, Magnesium Source |
| FeSO₄·7H₂O | 0.01 | Trace Element, Iron Source |
| CaCO₃ | 2.0 | pH Buffering |
| Distilled Water | to 1 L | Solvent |
Note: For a chemically defined medium, yeast extract and peptone would be replaced with specific amino acids, vitamins, and trace elements. The optimization of carbon and nitrogen sources is critical for maximizing secondary metabolite production.
Fermentation Parameters
The control of physical and chemical parameters during fermentation is essential for optimal growth and production of this compound.
Table 2: Key Fermentation Parameters for Thermomonospora sp.
| Parameter | Recommended Range | Rationale |
| Temperature | 45 - 55 °C | Thermomonospora are thermophiles. |
| pH | 6.5 - 7.5 | Maintain optimal enzyme activity. |
| Aeration | 0.5 - 1.5 vvm | Provide sufficient dissolved oxygen for aerobic growth. |
| Agitation | 200 - 400 rpm | Ensure homogeneity and enhance oxygen transfer. |
| Fermentation Time | 5 - 10 days | Allow for biomass accumulation and secondary metabolite production. |
Process Logic for Fermentation Monitoring and Control
Caption: Logic diagram for monitoring and controlling the fermentation process.
Downstream Processing: Isolation and Purification of this compound
Following fermentation, this compound must be recovered from the fermentation broth and purified. The original research provides a clear workflow for this process.[1]
Experimental Protocol for this compound Isolation and Purification
-
Broth Filtration: The fermentation broth is first filtered to separate the mycelial biomass from the culture filtrate containing the dissolved this compound.
-
Adsorption Chromatography: The clarified filtrate is passed through a macroreticular resin column (e.g., Amberlite XAD series) to adsorb this compound.[1]
-
Elution: The resin is washed, and this compound is eluted with an organic solvent (e.g., methanol or acetone).
-
Ion Exchange Chromatography: The crude extract is further purified using ion exchange chromatography to separate compounds based on their charge.[1]
-
Reverse Phase HPLC: The final purification step involves reverse phase high-performance liquid chromatography (HPLC) to obtain highly pure this compound.[1]
Workflow for this compound Purification
Caption: Downstream processing workflow for the purification of this compound.
Conclusion
The production of this compound from Thermomonospora sp. SCC 1793 presents a promising avenue for the development of new therapeutics. While detailed, publicly available data on the fermentation process is limited, this guide provides a robust framework based on the initial discovery and established principles of actinomycete fermentation. Further research and process optimization, particularly in the development of a high-yielding, chemically defined medium and the fine-tuning of fermentation parameters, will be critical for the successful scale-up and commercialization of this compound production. Researchers are encouraged to use the protocols and data presented herein as a starting point for their own investigations into this valuable compound.
References
Sch 38519: An Isochromanequinone Fungal Metabolite with Platelet Aggregation Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 38519 is a naturally occurring isochromanequinone produced by the actinomycete Thermomonospora sp. This fungal metabolite has garnered scientific interest due to its notable biological activities, primarily as an inhibitor of platelet aggregation.[1] Additionally, this compound has demonstrated antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with a focus on its antiplatelet effects, detailed experimental protocols for its characterization, and an illustrative representation of the relevant signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Natural products remain a vital source of novel chemical entities with therapeutic potential. Among these, isochromanequinones, a class of polyketide-derived pigments, have been shown to possess a range of biological activities. This compound, an isochromanequinone isolated from the fermentation broth of Thermomonospora sp. SCC 1793, has been identified as a potent inhibitor of thrombin-induced platelet aggregation.[1] Structurally, it is related to other known isochromanequinones such as medermycin, lactoquinomycin, and granaticin.[1] This guide will delve into the technical details of this compound, providing a foundation for further research and potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its isolation, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C24H25NO8 | [2] |
| Molecular Weight | 455.4 g/mol | [2] |
| CAS Number | 114970-20-6 | [2] |
| Class | Isochromanequinone | [1][2][3] |
| Producing Organism | Thermomonospora sp. SCC 1793 | [1] |
Biological Activity
The primary biological activities of this compound that have been reported are its inhibition of platelet aggregation and its antibacterial effects.
Platelet Aggregation Inhibition
This compound is a notable inhibitor of platelet aggregation induced by thrombin. The key quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).
| Activity | Agonist | System | IC50 | Reference |
| Platelet Aggregation Inhibition | Thrombin | Human Platelets | 68 µg/mL | [1] |
| Serotonin Secretion Inhibition | Thrombin | Human Platelets | 61 µg/mL | [3] |
Antibacterial Activity
This compound has also been shown to possess activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Type | Mean MIC | Reference |
| Gram-positive bacteria | 0.92 µg/mL | [3] |
| Gram-negative bacteria | 122.1 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound's biological activity.
Preparation of Platelet-Rich Plasma (PRP)
A standardized method for the preparation of platelet-rich plasma is crucial for in vitro platelet aggregation assays. The following is a generalized double-spin protocol.
-
Blood Collection: Collect whole blood from healthy donors via venipuncture into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.
-
First Centrifugation (Soft Spin): Centrifuge the whole blood at a low speed (e.g., 100–300 x g) for 10–15 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.
-
PRP Aspiration: Carefully aspirate the upper PRP layer and transfer it to a sterile polypropylene tube.
-
Second Centrifugation (Hard Spin): To obtain platelet-poor plasma (PPP) for use as a blank in aggregometry, centrifuge a portion of the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. The supernatant will be the PPP.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 200-300 x 10^9 platelets/L) using PPP.
Thrombin-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation.[4]
-
Instrument Setup: Pre-warm the platelet aggregometer to 37°C.
-
Sample Preparation: Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar. Place a corresponding volume of PPP in another cuvette to serve as the 100% aggregation reference.
-
Baseline Reading: Place the PRP cuvette in the aggregometer and allow it to equilibrate for at least 1-5 minutes with stirring.[5] This will establish a baseline of light transmission (0% aggregation).
-
Addition of Inhibitor: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified period.
-
Induction of Aggregation: Add a standard concentration of a platelet agonist, such as thrombin (e.g., 0.1-0.5 U/mL), to the cuvette to induce aggregation.
-
Data Recording: The aggregometer will record the change in light transmission over time as platelets aggregate. The maximum aggregation is recorded and used to calculate the percentage of inhibition by this compound relative to the vehicle control.
-
IC50 Determination: Repeat the assay with a range of this compound concentrations to determine the IC50 value.
Signaling Pathway and Visualization
Thrombin-Induced Platelet Aggregation Pathway
Thrombin is a potent platelet agonist that initiates a complex signaling cascade leading to platelet activation and aggregation. It primarily acts through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. The binding of thrombin to these G-protein coupled receptors (GPCRs) triggers a series of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This cascade culminates in the activation of the glycoprotein IIb/IIIa (αIIbβ3) receptors, which bind fibrinogen, leading to the cross-linking of platelets and the formation of a platelet aggregate. This compound, by inhibiting thrombin-induced aggregation, is presumed to interfere with one or more steps in this pathway.
Caption: Thrombin-induced platelet aggregation signaling pathway.
Experimental Workflow for this compound Isolation and Characterization
The general workflow for the discovery and initial characterization of a novel fungal metabolite like this compound involves several key stages, from fermentation to biological testing.
Caption: Workflow for this compound isolation and characterization.
Conclusion
This compound is an isochromanequinone fungal metabolite with demonstrated inhibitory activity against thrombin-induced platelet aggregation and antibacterial properties. This technical guide has provided a consolidated overview of its known characteristics and the experimental methodologies for its study. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound for the development of novel antiplatelet or antibacterial agents. The detailed protocols and pathway visualizations presented here offer a solid foundation for such future investigations.
References
- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - Biochemicals - CAT N°: 28092 [bertin-bioreagent.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Sch 38519 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38519 is a potent inhibitor of platelet aggregation.[1][2][3][4] It has been shown to effectively inhibit thrombin-induced aggregation of human platelets in vitro.[1][2][3][4] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, a critical tool for the investigation of hemostasis, thrombosis, and the development of antiplatelet therapies. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory potential of this compound and similar compounds on platelet function.
Quantitative Data Summary
The inhibitory effect of this compound on platelet aggregation and associated cellular processes is summarized below. This data provides a baseline for expected efficacy in the described assays.
| Parameter | Agonist | Platelet Source | IC50 Value | Reference |
| Platelet Aggregation | Thrombin | Human | 68 µg/mL | [1][2][3][4] |
| Serotonin Secretion | Thrombin | Human | 61 µg/mL | [5] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the isolation of platelets from whole blood for use in aggregation studies.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Polypropylene tubes.
-
Centrifuge with a swinging bucket rotor.
Procedure:
-
Collect human whole blood via venipuncture into tubes containing sodium citrate anticoagulant. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
Gently mix the blood by inversion.
-
Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature.
-
The PPP will be used to set the baseline (100% aggregation) in the aggregometer.
-
Keep the PRP and PPP at room temperature and use within 3-4 hours of blood collection.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure for measuring platelet aggregation and the inhibitory effect of this compound.
Materials:
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
This compound.
-
Solvent for this compound (e.g., DMSO or Ethanol). The final concentration of the solvent in the assay should be kept low (ideally ≤ 0.5%) to avoid affecting platelet function.[6]
-
Thrombin (human α-thrombin).
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.[6] Further dilutions should be made in the same solvent to achieve the desired final concentrations for the dose-response curve.
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into an aggregometer cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation baseline.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the sample channel. Set this as the 0% aggregation baseline.
-
-
Assay Performance:
-
Pipette 450 µL of PRP into a fresh aggregometer cuvette with a stir bar.
-
Add a small volume (e.g., 5 µL) of the desired concentration of this compound solution or solvent control to the PRP.
-
Place the cuvette in the sample well of the aggregometer and allow the platelets to pre-incubate with the inhibitor for 2-5 minutes with stirring (typically 900-1200 rpm).[2][4][7][8]
-
After the pre-incubation period, add a pre-determined concentration of thrombin (typically in the range of 0.1-1 U/mL) to induce platelet aggregation.[9][10] The optimal thrombin concentration should be determined empirically to induce a submaximal (e.g., 70-90%) aggregation response in the control sample to allow for the detection of inhibition.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the change in light transmission, with 0% being the transmission through PRP and 100% being the transmission through PPP.
-
To determine the IC50 value of this compound, perform a dose-response curve with a range of inhibitor concentrations.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the maximum aggregation response.
-
Visualizations
Thrombin-Induced Platelet Signaling Pathway and Site of Inhibition
The following diagram illustrates the key signaling events initiated by thrombin binding to its receptors on the platelet surface, leading to aggregation. The putative site of action for an inhibitor of thrombin-induced aggregation like this compound is also indicated.
Caption: Thrombin signaling pathway in platelets.
Experimental Workflow for In Vitro Platelet Aggregation Assay
This diagram outlines the sequential steps involved in performing the in vitro platelet aggregation assay to evaluate the inhibitory effect of this compound.
Caption: Workflow for platelet aggregation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A thrombin receptor function for platelet glycoprotein Ib–IX unmasked by cleavage of glycoprotein V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Impaired platelet responses to thrombin and collagen in AKT-1—deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo functions of thrombin-treated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sch 38519 in Thrombin-Induced Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin is the most potent physiological activator of platelets and plays a crucial role in hemostasis and thrombosis. It elicits platelet activation, aggregation, and secretion primarily through the activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.[1][2][3][4] The intricate signaling cascade initiated by thrombin makes it a key target for the development of antiplatelet therapies. Sch 38519 has been identified as an inhibitor of thrombin-induced platelet aggregation.[1] These application notes provide detailed protocols and data for utilizing this compound in in vitro studies of thrombin-induced platelet aggregation.
Mechanism of Action
Thrombin activates platelets by cleaving the N-terminal exodomain of PAR1 and PAR4. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[1][2] This activation triggers downstream signaling through G-proteins, leading to an increase in intracellular calcium, activation of protein kinase C, and ultimately, the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa). Activated GPIIb/IIIa binds fibrinogen, which bridges adjacent platelets, leading to aggregation.[5]
While the precise molecular target of this compound has not been definitively elucidated in the provided search results, its inhibitory effect on thrombin-induced aggregation suggests that it likely interferes with the PAR-mediated signaling pathway. A plausible mechanism is the antagonism of PAR1, the primary high-affinity thrombin receptor on human platelets.[3][4]
Quantitative Data
The inhibitory potency of this compound on thrombin-induced platelet aggregation is summarized in the following table. This data is essential for determining the appropriate concentration range for in vitro experiments.
| Compound | Agonist | Assay System | IC50 | Reference |
| This compound | Thrombin | Human Platelets | 68 µg/mL | [1] |
Experimental Protocols
A standard method for studying platelet aggregation is Light Transmission Aggregometry (LTA).[6][7] The following protocols are detailed methodologies for preparing human platelets and performing a thrombin-induced platelet aggregation assay to evaluate the inhibitory effect of this compound.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood collected in 3.8% trisodium citrate (9:1 blood to anticoagulant ratio)
-
Polypropylene centrifuge tubes
-
Micropipettes
-
Centrifuge
Procedure:
-
Collect human whole blood via venipuncture, discarding the first 2-3 mL to avoid tissue factor contamination.[7][8]
-
Immediately transfer the blood into tubes containing 3.8% trisodium citrate.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[7]
-
Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.[6]
-
Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank for the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use. Platelet aggregation studies should be completed within 3-4 hours of blood collection.[7]
Protocol 2: Thrombin-Induced Platelet Aggregation Assay using LTA
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Thrombin solution (human α-thrombin)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or ethanol)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer with cuvettes and stir bars
-
Micropipettes
Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add a small volume (e.g., 5 µL) of this compound solution at various concentrations to the PRP. For the control, add the same volume of vehicle.
-
Incubate the PRP with this compound for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a specific concentration of thrombin (e.g., 0.1-1 U/mL). The optimal thrombin concentration should be determined empirically to induce submaximal aggregation for inhibitor studies.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation of control)) x 100%.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Thrombin-Induced Platelet Aggregation
References
- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sch 38519 in Antibacterial Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38519 is an isochromanequinone compound isolated from the fermentation broth of a Thermomonospora species. Initially identified as a platelet aggregation inhibitor, it has also demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. This document provides a summary of the known antibacterial properties of this compound and outlines generalized protocols for its investigation in a research setting. It is important to note that detailed data from the primary literature is limited.
Antibacterial Spectrum and Efficacy
This compound has been reported to possess a broad spectrum of antibacterial activity. The available data on its potency is summarized below.
Data Presentation
Table 1: Summary of In Vitro Antibacterial Activity of this compound
| Bacterial Type | Mean Minimum Inhibitory Concentration (MIC) |
| Gram-positive bacteria | 0.92 µg/mL[1] |
| Gram-negative bacteria | 122.1 µg/mL[1] |
Mechanism of Action
The precise antibacterial mechanism of action for this compound has not been extensively elucidated in publicly available literature. As an isochromanequinone, it is structurally related to other antibiotics like medermycin, lactoquinomycin, and granaticin, which are known to interfere with bacterial metabolic processes. Further research is required to determine its specific molecular target(s).
Experimental Protocols
The following are generalized protocols for evaluating the antibacterial activity of this compound. These are based on standard microbiological techniques and should be optimized for specific laboratory conditions and bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO or other suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected efficacy (e.g., 0.06 - 128 µg/mL).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This brings the total volume in each well to 100 µL.
-
Controls: a. Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug). b. Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
Protocol:
-
Inoculum Plating: a. Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: a. Aseptically apply sterile filter paper disks impregnated with a known amount of this compound to the surface of the agar. b. Gently press the disks to ensure complete contact with the agar.
-
Controls: a. A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. b. A disk with a known antibiotic can be used as a positive control.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound like this compound for antibacterial activity.
Logical Relationship
The following diagram illustrates the logical relationship in determining the antibacterial properties of a compound.
References
Application Notes and Protocols: Sch 38519 Dose-Response in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38519 has been identified as an inhibitor of platelet aggregation. This document provides a summary of its dose-response effects on human platelets, detailed protocols for assessing its activity, and diagrams illustrating the relevant biological pathways and experimental procedures. The information is intended to guide researchers in the in vitro evaluation of this compound and similar compounds.
Data Presentation
The primary quantitative measure of this compound's efficacy is its ability to inhibit platelet aggregation induced by thrombin. The half-maximal inhibitory concentration (IC50) has been determined for this activity.
Table 1: Dose-Response of this compound on Thrombin-Induced Platelet Aggregation
| Compound | Agonist | Assay Type | IC50 (µg/mL) |
| This compound | Thrombin | Light Transmission Aggregometry | 68 |
Experimental Protocols
The following is a detailed protocol for determining the dose-response curve of this compound in human platelets using light transmission aggregometry.
Objective: To measure the inhibitory effect of various concentrations of this compound on thrombin-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least 10 days.
-
3.2% Sodium Citrate (anticoagulant)
-
This compound (stock solution of known concentration, dissolved in a suitable solvent)
-
Thrombin (human α-thrombin, stock solution of known concentration)
-
Platelet-Poor Plasma (PPP)
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Methods:
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature. c. Carefully collect the upper, straw-colored PRP layer. d. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. e. Collect the supernatant (PPP) and use it to adjust the platelet count of the PRP and as a blank for the aggregometer.
2. Platelet Count Adjustment: a. Determine the platelet count in the PRP. b. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. Dose-Response Assay: a. Set the aggregometer to 37°C. b. Place a cuvette with PPP in the aggregometer and set the 100% aggregation baseline. c. Place a cuvette with adjusted PRP in the aggregometer and set the 0% aggregation baseline. d. For each concentration of this compound to be tested, add the corresponding volume of the stock solution to a cuvette containing adjusted PRP. For the control, add the solvent vehicle. e. Incubate the PRP with this compound (or vehicle) for a predetermined time (e.g., 5 minutes) at 37°C with stirring. f. Add a submaximal concentration of thrombin to the cuvette to induce aggregation. g. Record the aggregation for a set period (e.g., 5-10 minutes). h. Repeat the procedure for all desired concentrations of this compound.
4. Data Analysis: a. Determine the maximum percentage of aggregation for each concentration of this compound and the control. b. Calculate the percentage of inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Workflows
Thrombin-Induced Platelet Activation Pathway
Thrombin is a potent platelet agonist that initiates a signaling cascade leading to platelet aggregation. It binds to Protease-Activated Receptors (PARs) on the platelet surface, primarily PAR1 and PAR4. This binding and subsequent cleavage of the receptor's N-terminus exposes a new N-terminal sequence that acts as a tethered ligand, activating the receptor. This activation triggers downstream signaling through G-proteins (Gq and G12/13), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The rise in intracellular Ca2+ and activation of PKC ultimately lead to the conformational change of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. This compound has been shown to inhibit this overall process.
Caption: Thrombin-induced platelet activation signaling pathway.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the key steps in the experimental workflow for determining the dose-response of this compound on platelet aggregation.
Caption: Workflow for this compound dose-response analysis.
Application Notes and Protocols for the Experimental Use of Sch 38519
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38519 is a naturally occurring isochromanequinone compound isolated from the fermentation broth of Thermomonospora sp.[1]. It has demonstrated biological activity as an inhibitor of platelet aggregation and possesses antibacterial properties. These characteristics make this compound a valuable research tool for investigating platelet function, hemostasis, thrombosis, and for exploring novel antibacterial agents.
This document provides detailed application notes and standardized protocols for the experimental use of this compound in a research setting.
Biological Activity
This compound exhibits two primary biological activities:
-
Platelet Aggregation Inhibition: this compound is an inhibitor of thrombin-induced platelet aggregation in human platelets.[1] This activity suggests its potential as a tool for studying the signaling pathways involved in platelet activation and as a lead compound for the development of novel antiplatelet therapies.
-
Antibacterial Activity: this compound is reported to be active against both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum activity makes it a subject of interest for antimicrobial research and development.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Type/Agonist | Reference |
| IC50 | 68 µg/mL | Human Platelets / Thrombin | [1] |
| IC50 | 68 µg/mL | Human Platelets / Serotonin Secretion |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a representative method for determining the inhibitory effect of this compound on thrombin-induced platelet aggregation.
Materials:
-
This compound
-
Thrombin (human α-thrombin)
-
Human whole blood (from healthy, consenting donors)
-
3.2% Sodium Citrate
-
Bovine Serum Albumin (BSA)
-
Tyrode's buffer (pH 7.4)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Spectrophotometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve the desired final concentrations for the assay.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP aliquots to 37°C for 10 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of thrombin (e.g., 0.1 U/mL).
-
Record the change in light transmission for at least 5 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission, with 100% being the transmission through PPP.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol provides a generalized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well plate to cover a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive controls (bacteria in MHB without this compound) and negative controls (MHB alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Visualizations
Thrombin-Induced Platelet Aggregation Pathway and the Investigational Role of this compound
Caption: Thrombin signaling pathway in platelets and potential points of inhibition by this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for assessing the anti-platelet activity of this compound.
References
Application Notes and Protocols for Sch 38519 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38519 is a naturally occurring isochromanequinone produced by Thermomonospora sp. with demonstrated biological activities as both a platelet aggregation inhibitor and an antimicrobial agent.[1] It has been shown to inhibit thrombin-induced aggregation of human platelets and exhibits activity against both Gram-positive and Gram-negative bacteria.[1] These dual activities make this compound a compound of interest for research in thrombosis, hemostasis, and infectious diseases.
This document provides detailed application notes and protocols for the solubilization and use of this compound in cell-based assays, tailored for researchers in academic and industrial settings.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅NO₈ | [1] |
| Molecular Weight | 455.5 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | N/A |
Stock Solution Preparation
Proper preparation of a stock solution is the first critical step in any cell-based assay. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Dissolution: Add 219.5 µL of anhydrous DMSO to the 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Warming and Sonication (Optional): If the compound does not fully dissolve, warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stock Solution Concentration Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 2.195 mL |
| 5 mM | 439.1 µL |
| 10 mM | 219.5 µL |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on thrombin-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Thrombin (agonist)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of the desired concentration of this compound (or DMSO as a vehicle control) and incubate for 5 minutes at 37°C with stirring.
-
Initiate aggregation by adding 50 µL of a thrombin solution.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the maximum aggregation in the presence of the compound to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits 50% of platelet aggregation, can be calculated from a dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a specific bacterium using a broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Thrombin-Induced Platelet Aggregation Pathway
This compound inhibits platelet aggregation induced by thrombin. The signaling cascade initiated by thrombin is complex, involving Protease-Activated Receptors (PARs) and Glycoprotein Ibα (GPIbα).
Caption: Thrombin-Induced Platelet Aggregation Pathway and Inhibition by this compound.
Proposed Antibacterial Mechanism of Action
The precise antibacterial mechanism of this compound has not been fully elucidated. However, as an isochromanequinone, it is proposed to act through mechanisms common to other quinone-based antibiotics, primarily involving disruption of the bacterial cell membrane and potential interference with DNA replication.
Caption: Proposed Antibacterial Mechanisms of this compound.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for utilizing this compound in a typical cell-based assay.
Caption: General Experimental Workflow for this compound in Cell-Based Assays.
References
Sch 38519 for studying serotonin secretion pathways
For: Researchers, scientists, and drug development professionals.
Subject: Characterization and Application of Sch 38519 as a Platelet Aggregation Inhibitor
Introduction: this compound is a compound identified as an inhibitor of platelet aggregation.[1] Contrary to potential misconceptions, current scientific literature does not support a role for this compound in the direct study of serotonin secretion pathways. Its primary characterized activity is the inhibition of thrombin-induced aggregation of human platelets.[1] Additionally, this compound has been reported to possess activity against both Gram-positive and Gram-negative bacteria.[1]
These application notes provide a summary of the known biological activities of this compound and a general protocol for assessing its inhibitory effects on platelet aggregation.
Quantitative Data
The following table summarizes the reported quantitative data for this compound.
| Parameter | Value | Conditions | Source |
| IC₅₀ | 68 μg/mL | Thrombin-induced aggregation of human platelets | [1] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on thrombin-induced human platelet aggregation.
1. Materials and Reagents:
- This compound
- Human whole blood (from healthy, consenting donors)
- Acid-Citrate-Dextrose (ACD) solution
- Platelet-Rich Plasma (PRP)
- Platelet-Poor Plasma (PPP)
- Thrombin (human α-thrombin)
- Phosphate-Buffered Saline (PBS)
- Aggregometer
2. Preparation of Platelet Suspensions:
- Collect human whole blood into tubes containing ACD as an anticoagulant.
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
- Transfer the upper PRP layer to a new tube.
- Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. The PPP will be used as a blank in the aggregometer.
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. Platelet Aggregation Assay:
- Pre-warm the PRP samples to 37°C for 10 minutes.
- Add various concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring in the aggregometer.
- Initiate platelet aggregation by adding a submaximal concentration of thrombin.
- Monitor the change in light transmission for 5-10 minutes using the aggregometer. The increase in light transmission corresponds to platelet aggregation.
- The percentage of aggregation is calculated, and the IC₅₀ value for this compound can be determined by plotting the percentage of inhibition against the log concentration of the compound.
Diagrams
Diagram 1: Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing the effect of this compound on platelet aggregation.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Inhibition of thrombin-induced platelet aggregation by this compound.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Sch 38519
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38519 is a fungal metabolite, specifically an isochromanequinone, originally isolated from Thermomonospora sp.[1][2]. It has demonstrated biological activity as a platelet aggregation inhibitor and also exhibits antimicrobial properties[1][2][3]. This compound has been shown to be active against both Gram-positive and Gram-negative bacteria[1][2][3]. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency.
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Mechanism of Action
This compound is a known inhibitor of thrombin-induced platelet aggregation[1][4]. While initial interest may be in its potential as a farnesyl-protein transferase inhibitor, extensive literature searches have not yielded direct evidence to support this mechanism of action for this compound. Its antimicrobial activity is established, though the precise molecular targets within bacterial cells are not fully elucidated in the available literature.
Data Presentation: Antimicrobial Activity of this compound
| Bacterial Type | Mean MIC (µg/mL) |
| Gram-positive | 0.92[2] |
| Gram-negative | 122.1[2] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound against a panel of bacteria. The choice between broth microdilution and agar dilution methods will depend on the specific needs of the laboratory, including throughput and the number of isolates to be tested.
Protocol 1: Broth Microdilution MIC Assay
This method is used to determine the MIC in a liquid growth medium and is suitable for testing a large number of isolates.
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Assay Procedure:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium. It is useful for testing multiple isolates simultaneously.
1. Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
2. Preparation of Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations in an appropriate solvent.
-
Melt MHA and cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the this compound stock solution to 9 parts of molten MHA. Mix well and pour into sterile petri dishes.
-
Prepare a drug-free control plate.
-
Allow the agar to solidify completely.
3. Inoculum Preparation:
-
Prepare bacterial suspensions as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.
-
Further dilute the suspensions to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4. Assay Procedure:
-
Load the inoculum replicating device with the prepared bacterial suspensions.
-
Inoculate the surfaces of the agar plates, including the control plate, with the bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
-
Growth on the drug-free control plate should be confluent.
Mandatory Visualizations
References
- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Biochemicals - CAT N°: 28092 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Sch 38519
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the biological activities of Sch 38519, a known inhibitor of platelet aggregation and an antibacterial agent.
Compound of Interest: this compound
This compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora sp.[1][2]. It has demonstrated inhibitory effects on thrombin-induced platelet aggregation and antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The following table summarizes the known biological activities of this compound.
| Biological Activity | Assay Type | Target/Inducer | IC₅₀ / MIC | Reference |
| Platelet Aggregation Inhibition | Thrombin-Induced Aggregation | Human Platelets | 68 µg/mL | [3] |
| Serotonin Secretion Inhibition | - | Human Platelets | 61 µg/mL | [1] |
| Antibacterial Activity | Minimal Inhibitory Concentration | Gram-positive bacteria | Mean MIC: 0.92 µg/mL | [1] |
| Antibacterial Activity | Minimal Inhibitory Concentration | Gram-negative bacteria | Mean MIC: 122.1 µg/mL | [1] |
Section 1: High-Throughput Screening for Inhibitors of Platelet Aggregation
Application Note
This section outlines a high-throughput screening assay to identify and characterize inhibitors of thrombin-induced platelet aggregation. This compound can be used as a reference inhibitor in this assay. The principle of this assay is based on light transmission aggregometry adapted for a microplate format, which measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Signaling Pathway: Thrombin-Induced Platelet Aggregation
Thrombin is a potent platelet agonist that induces aggregation through a complex signaling cascade. It activates G protein-coupled receptors (GPCRs), primarily Protease-Activated Receptors (PARs) such as PAR1 and PAR4 on human platelets.[4][5][6] This activation initiates intracellular signaling pathways involving Gq and Gi proteins.[6] The Gq pathway activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG).[5] These second messengers cause an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in the "inside-out" activation of integrin αIIbβ₃. Activated αIIbβ₃ binds fibrinogen, which bridges adjacent platelets, leading to aggregation.[7] The Gi pathway inhibits adenylyl cyclase, reducing cAMP levels and further promoting aggregation.[8]
Figure 1: Simplified thrombin-induced platelet aggregation pathway.
Experimental Workflow: HTS for Platelet Aggregation Inhibitors
The workflow for a high-throughput screening campaign to identify inhibitors of platelet aggregation is depicted below.
Figure 2: High-throughput screening workflow for platelet aggregation inhibitors.
Protocol: Microplate-Based Light Transmission Aggregometry
1. Materials and Reagents
-
Human whole blood (anticoagulated with sodium citrate)
-
Thrombin (human α-thrombin)
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear, flat-bottom microplates
-
Microplate reader with shaking capability and temperature control (37°C)
-
Centrifuge
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[9][10]
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at 2,000 x g for 10 minutes.[11] The supernatant is the PPP, which is used as a blank.
3. Assay Procedure
-
Aliquot 180 µL of PRP into each well of a 96-well microplate.
-
Add 10 µL of test compound dilutions (e.g., this compound in DMSO, then diluted in PBS) or vehicle control (e.g., 0.5% DMSO in PBS) to the wells.
-
Incubate the plate for 5 minutes at 37°C.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Add 10 µL of thrombin solution (final concentration to be optimized, typically 0.1-0.5 U/mL) to each well to initiate aggregation.
-
Immediately begin shaking the plate and read the absorbance (e.g., at 600 nm) every 30 seconds for 10-15 minutes.
4. Data Analysis
-
The percentage of aggregation can be calculated using the following formula for each well: % Aggregation = [(Initial OD - Final OD) / (Initial OD - OD of PPP)] x 100
-
The percentage of inhibition for each compound concentration is calculated as: % Inhibition = [1 - (% Aggregation with compound / % Aggregation with vehicle)] x 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
Section 2: High-Throughput Screening for Antibacterial Activity
Application Note
This section describes a high-throughput broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against various bacterial strains. This method is suitable for screening libraries of compounds, with this compound serving as a potential positive control, particularly against Gram-positive bacteria. The assay measures the inhibition of bacterial growth in the presence of serially diluted test compounds.
Experimental Workflow: HTS for Antibacterial Agents
The workflow for a high-throughput screening campaign to identify antibacterial agents is outlined below.
Figure 3: High-throughput screening workflow for antibacterial agents.
Protocol: Broth Microdilution MIC Assay
1. Materials and Reagents
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli for Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or other test compounds)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
2. Preparation of Bacterial Inoculum
-
From a fresh agar plate, select several colonies of the desired bacterial strain and inoculate into a tube of sterile broth.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
3. Assay Procedure
-
Prepare serial dilutions of the test compounds (e.g., this compound) in the microplate. Typically, this involves a 2-fold serial dilution across 10 wells, leaving two wells for positive (no compound) and negative (no bacteria) controls.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.
-
Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours.
4. Data Analysis
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism (e.g., results in an OD₆₀₀ similar to the negative control).
These protocols provide a foundation for the high-throughput screening and evaluation of compounds like this compound for their antiplatelet and antibacterial properties. Adjustments and optimizations may be necessary depending on the specific laboratory equipment and reagents available.
References
- 1. This compound - Biochemicals - CAT N°: 28092 [bertin-bioreagent.com]
- 2. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sch 38519 as a Reference Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sch 38519, an isochromanequinone compound with noteworthy antiplatelet and antibacterial properties.[1] This document details its mechanism of action, protocols for its use in relevant assays, and its potential application as a reference compound in drug discovery programs.
Introduction to this compound
This compound is a natural product isolated from the fermentation broth of Thermomonospora sp. SCC 1793.[1] It is structurally related to other isochromanequinone antibiotics such as medermycin, lactoquinomycin, and granaticin.[1] The compound exhibits distinct biological activities, primarily as an inhibitor of thrombin-induced platelet aggregation and as an agent with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] These dual activities make this compound a valuable tool for researchers investigating novel anti-thrombotic and anti-infective agents.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅NO₈ | MedchemExpress |
| Molecular Weight | 455.46 g/mol | MedchemExpress |
| CAS Number | 114970-20-6 | MedchemExpress |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | MedchemExpress |
| IC₅₀ (Thrombin-Induced Platelet Aggregation) | 68 µg/mL | [1] |
| Antibacterial Spectrum | Gram-positive and Gram-negative bacteria | [1] |
Application as a Reference Compound
While specific documented examples of this compound as a formal reference standard are limited, its well-defined inhibitory action on platelet aggregation and its antibacterial properties position it as a useful reference compound in several drug discovery contexts:
-
Antiplatelet Drug Discovery: this compound can be used as a positive control or benchmark compound in screening assays aimed at identifying novel inhibitors of thrombin-induced platelet aggregation. Its moderate potency allows for the validation of assay sensitivity and provides a basis for the comparison of newly synthesized compounds.
-
Antibacterial Drug Discovery: In the search for new antibiotics, particularly those with activity against both Gram-positive and Gram-negative bacteria, this compound can serve as a reference for spectrum of activity. Its isochromanequinone structure can also be a reference for structure-activity relationship (SAR) studies.
-
Assay Development and Validation: For laboratories developing or validating new protocols for platelet aggregation or antibacterial susceptibility testing, this compound can be employed to confirm that the assay performs as expected and can reliably detect inhibitory activity.
Mechanism of Action
4.1. Inhibition of Platelet Aggregation
This compound has been shown to inhibit the aggregation of human platelets induced by thrombin.[1] The precise molecular target within the thrombin signaling pathway has not been fully elucidated. However, the general pathway of thrombin-induced platelet aggregation involves the activation of Protease-Activated Receptors (PARs) on the platelet surface. This activation initiates a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium and the activation of Glycoprotein IIb/IIIa (GP IIb/IIIa) receptors, which is the final common pathway for platelet aggregation.
Below is a diagram illustrating the potential points of inhibition for a compound like this compound within the thrombin-induced platelet aggregation pathway.
4.2. Antibacterial Mechanism of Action
The specific antibacterial mechanism of this compound is not well defined. However, as a member of the quinone class of antibiotics, its mode of action may involve one or more of the following mechanisms that have been proposed for related compounds:
-
Inhibition of DNA Gyrase: Some quinone antibiotics interfere with the function of DNA gyrase, an enzyme essential for bacterial DNA replication.[2]
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage DNA, proteins, and lipids, ultimately leading to cell death.[3]
-
DNA Intercalation: The planar aromatic structure of quinones may allow them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3]
-
Inhibition of Macromolecule Biosynthesis: Some related compounds have been shown to interfere with the synthesis of the cell wall, nucleic acids, and proteins.[4]
The diagram below outlines the potential antibacterial mechanisms of action for a quinone compound like this compound.
Experimental Protocols
5.1. Protocol for Thrombin-Induced Platelet Aggregation Assay
This protocol describes the use of this compound as a reference inhibitor in a light transmission aggregometry (LTA) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood (collected in 3.2% sodium citrate tubes)
-
Thrombin (human α-thrombin)
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in saline to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Reconstitute thrombin in saline to a stock concentration and then dilute to a working concentration that induces submaximal aggregation (typically 0.1-0.5 U/mL).
-
-
Assay Protocol:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add 450 µL of adjusted PRP to an aggregometer cuvette with a stir bar.
-
Add 50 µL of this compound solution (or vehicle control) and incubate for 5 minutes at 37°C with stirring.
-
Initiate aggregation by adding 10 µL of the thrombin working solution.
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
The workflow for this protocol is illustrated below.
5.2. Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the use of this compound to determine the Minimum Inhibitory Concentration (MIC) against a bacterial strain.
Materials:
-
This compound
-
DMSO
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in CAMHB in a 96-well plate to cover the desired concentration range.
-
-
Assay Protocol:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm and define the MIC as the concentration that inhibits growth by ≥90% compared to the positive control.
-
Conclusion
This compound is a valuable research tool for scientists in the fields of hemostasis and bacteriology. Its defined inhibitory effects on thrombin-induced platelet aggregation and its broad-spectrum antibacterial activity make it a suitable reference compound for validating screening assays and for comparative studies in the discovery and development of new therapeutic agents. Further investigation into its specific molecular targets will enhance its utility and may reveal novel mechanisms of action that can be exploited in future drug design.
References
- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Sch 38519 insolubility in aqueous solutions
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch 38519. This compound is a fungal metabolite known to inhibit thrombin-induced platelet aggregation and serotonin secretion.[1][2] Due to its likely hydrophobic nature as a complex natural product, researchers may encounter challenges with its solubility in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora sp.[3] It has been shown to inhibit:
-
Thrombin-induced platelet aggregation with an IC50 of 68 µg/mL.[1][4]
-
Serotonin secretion in human platelets with an IC50 of 61 µg/mL.[3]
-
Growth of various Gram-positive and Gram-negative bacteria.[3]
Q2: What is the known solubility of this compound?
Published data indicates that this compound is soluble in several organic solvents. However, specific aqueous solubility data is not available.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Aqueous Buffers | Insoluble (presumed) |
Q3: Why is my this compound precipitating in my aqueous assay buffer?
Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. This typically occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous medium, and the concentration of the compound exceeds its aqueous solubility limit.
Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions
This guide provides a systematic approach to address solubility challenges with this compound in your experiments.
Problem: this compound precipitates upon dilution into my aqueous experimental buffer.
Step 1: Initial Stock Solution Preparation
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Modifying the Aqueous Buffer
If direct dilution of the DMSO stock into your buffer still results in precipitation, consider modifying the composition of your aqueous buffer to increase the solubility of this compound.
| Method | Description | Recommended Starting Concentration | Considerations |
| Co-solvents | The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. | 1-5% (v/v) of DMSO, Ethanol, or PEG-400 | Ensure the final concentration of the co-solvent is compatible with your cellular or enzymatic assay and does not affect the biological activity you are measuring. |
| Surfactants | Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | 0.01-0.1% (w/v) of Tween® 80 or Pluronic® F-68 | The surfactant concentration should be kept below its critical micelle concentration (CMC) if possible, especially in cell-based assays, to avoid cytotoxicity. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. The optimal pH will depend on the pKa of the compound. | Test a range of pH values (e.g., 6.0-8.0) | Without a known pKa, this is an empirical approach. Ensure the tested pH range is compatible with your experimental system. The use of physiological bicarbonate buffers may also be considered.[5][6] |
| Complexation Agents | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. | 1-10 mM of β-cyclodextrin or HP-β-cyclodextrin | The size of the cyclodextrin cavity should be appropriate for the size of the this compound molecule. |
Step 3: Experimental Workflow for Solubility Testing
The following workflow can be used to systematically test different buffer conditions to find the optimal formulation for your experiments.
Signaling Pathways
The exact molecular target of this compound is not yet identified. However, based on its known inhibitory effects on thrombin-induced platelet aggregation, it likely interferes with one or more components of the platelet activation signaling cascade.
Thrombin-Induced Platelet Aggregation Pathway
Thrombin is a potent platelet activator that signals through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets, and the Glycoprotein Ib-IX-V complex.
Potential Points of Inhibition by this compound
Given that this compound is a fungal metabolite, it could potentially act as a:
-
Competitive antagonist at the thrombin binding sites on PARs or GPIb-IX-V.
-
Inhibitor of downstream signaling molecules such as PLC or PKC.
-
Blocker of ion channels involved in calcium mobilization.
Further experimental evidence is required to elucidate the precise mechanism of action.
Serotonin Secretion Pathway
The inhibition of serotonin secretion by this compound suggests an interference with the dense granule release machinery in platelets, which is also triggered by thrombin activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Thrombin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sch 38519 for Antiplatelet Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sch 38519 for its antiplatelet activity. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiplatelet activity?
A1: this compound is an inhibitor of platelet aggregation.[1][2] It specifically inhibits thrombin-induced aggregation of human platelets.[1][2]
Q2: What is the recommended starting concentration for this compound in in-vitro experiments?
A2: The reported IC50 value for this compound in inhibiting thrombin-induced human platelet aggregation is 68 μg/mL.[1][2] It is advisable to start with a concentration range around this value and perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What is the mechanism of action for this compound?
A3: The precise signaling pathway inhibited by this compound is not extensively detailed in the provided search results. However, its inhibitory effect on thrombin-induced aggregation suggests it interferes with the signaling cascade initiated by thrombin's interaction with protease-activated receptors (PARs) on the platelet surface. Thrombin is a potent platelet agonist that initiates a cascade of intracellular events leading to platelet activation and aggregation.[3]
Q4: Which agonist should be used to induce platelet aggregation when testing this compound?
A4: Given that this compound is a known inhibitor of thrombin-induced platelet aggregation, thrombin is the most appropriate agonist to use in your assays.[1][2] Using other agonists like ADP, collagen, or arachidonic acid could be part of secondary screening to determine the specificity of this compound's inhibitory effect.[4]
Quantitative Data Summary
| Compound | Target | Agonist | Assay | IC50 |
| This compound | Platelet Aggregation | Thrombin | Human Platelets | 68 μg/mL |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a general procedure for assessing the antiplatelet activity of this compound.
1. Materials and Reagents:
-
Fresh human whole blood collected in 3.8% trisodium citrate tubes.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Thrombin (human α-thrombin).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer and cuvettes with stir bars.
-
Pipettes and other standard laboratory equipment.
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood and centrifuge at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP.[4]
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1000 x g) for 10 minutes to obtain PPP.[5]
-
Adjust the platelet count in the PRP if necessary using PPP.
3. Platelet Aggregation Assay:
-
Pre-warm the PRP aliquots to 37°C.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% aggregation.
-
Place a cuvette with PRP in the sample well to set 0% aggregation.
-
Add a specific volume of this compound solution (or vehicle control) to the PRP in the sample cuvette and incubate for a predetermined time (e.g., 5 minutes).
-
Add the thrombin agonist to the cuvette to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.[5]
4. Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the concentration of this compound against the percentage of inhibition to determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability in platelet aggregation results.
-
Q: My platelet aggregation results are inconsistent between experiments. What could be the cause?
-
A: High variability can be due to several factors. Ensure that the blood donors have not taken any antiplatelet medication (like aspirin) for at least two weeks prior to donation.[6] The time between blood collection and the experiment should be consistent. Platelet function can change over time ex vivo. Also, ensure meticulous and consistent preparation of PRP and PPP.[7]
Issue 2: No inhibitory effect of this compound observed.
-
Q: I am not observing any inhibition of platelet aggregation with this compound. What should I check?
-
A: First, verify the concentration and stability of your this compound stock solution. Ensure that the solvent used to dissolve this compound is not affecting platelet aggregation at the final concentration used in the assay. Confirm that the thrombin agonist is active and used at an appropriate concentration to induce sub-maximal aggregation, as a very high agonist concentration can sometimes overcome the inhibitory effect of a compound.
Issue 3: Spontaneous platelet aggregation in the control group.
-
Q: My control platelets are aggregating without the addition of an agonist. Why is this happening?
-
A: Spontaneous aggregation can be a sign of platelet activation during the preparation process.[8] This can be caused by excessive mechanical stress during pipetting or centrifugation. Ensure gentle handling of the blood and PRP. Using plastic or siliconized glassware can also help to minimize platelet activation.[8]
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified thrombin-induced platelet activation pathway.
Caption: Troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G protein–coupled receptor kinase 5 regulates thrombin signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing-Guided Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sch 38519 in Bacterial Strains
Disclaimer: Information regarding specific mechanisms of bacterial resistance to Sch 38519 is limited in publicly available scientific literature. This guide is based on the known properties of this compound, its structural analogs (isochromanequinones), and established general principles of antibiotic resistance. The troubleshooting steps and experimental protocols provided are intended as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antibacterial activity?
This compound is an isochromanequinone antibiotic produced by the bacterium Thermomonospora sp.[1] It has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2]
Q2: What is the suspected mechanism of action of this compound?
While the precise mechanism of this compound is not fully elucidated in available literature, its structural relative, granaticin, is known to inhibit bacterial growth by interfering with the aminoacylation of transfer RNA (tRNALeu), which is a critical step in protein synthesis.[3] It is plausible that this compound shares a similar mechanism of action.
Q3: My bacterial strain has developed resistance to this compound. What are the possible reasons?
Based on general mechanisms of antibiotic resistance, several possibilities exist:[4][5]
-
Target Modification: Alterations in the bacterial target of this compound, potentially the tRNA synthetase, could prevent the drug from binding effectively.
-
Enzymatic Inactivation: The bacteria may have acquired genes encoding enzymes that chemically modify and inactivate this compound.
-
Active Efflux: The bacteria might be actively pumping this compound out of the cell before it can reach its target.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane could limit the uptake of this compound.
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to investigating and potentially overcoming resistance to this compound in your bacterial strains.
Problem: Loss of this compound Efficacy in Previously Susceptible Strain
Initial Verification
-
Confirm MIC: Re-determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain using a standardized method (e.g., broth microdilution). Compare this to the historical MIC for the susceptible parent strain.
-
Purity of Compound: Verify the purity and integrity of your this compound stock.
-
Culture Purity: Ensure your bacterial culture is not contaminated with a resistant organism.
Investigating the Resistance Mechanism
The following table outlines potential resistance mechanisms and suggested experiments to investigate them.
| Potential Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| Target Modification | - Sequence the gene(s) encoding the putative target (e.g., leucyl-tRNA synthetase). - Perform in vitro aminoacylation assays with purified enzyme from resistant and susceptible strains. | - Identification of mutations in the target gene of the resistant strain. - Reduced inhibition of the purified enzyme from the resistant strain by this compound. |
| Enzymatic Inactivation | - Incubate this compound with cell lysates from resistant and susceptible strains and analyze by HPLC or LC-MS. - Bioassay of the supernatant from the incubation of this compound with the resistant strain. | - Appearance of new peaks or disappearance of the this compound peak in the presence of the resistant cell lysate. - Loss of antibacterial activity of the this compound-containing supernatant. |
| Active Efflux | - Perform MIC assays in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) (e.g., CCCP, PAβN). - Measure the intracellular accumulation of a fluorescent probe or radiolabeled this compound in the presence and absence of an EPI. | - A significant decrease in MIC in the presence of the EPI. - Increased intracellular accumulation of the probe/drug in the presence of the EPI. |
| Reduced Permeability | - Compare the cell membrane fatty acid composition of resistant and susceptible strains using gas chromatography. - Assess outer membrane protein profiles using SDS-PAGE. | - Alterations in the lipid profile of the resistant strain. - Changes in the expression levels of porins or other outer membrane proteins. |
Strategies to Overcome Resistance
| Strategy | Description | Experimental Protocol |
| Combination Therapy | Use this compound in combination with another antibiotic that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of resistance emerging. | Perform checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index for different antibiotic combinations. An FIC index of ≤ 0.5 indicates synergy. |
| Adjuvant Therapy | Combine this compound with a non-antibiotic compound that can overcome the resistance mechanism (e.g., an efflux pump inhibitor). | Determine the MIC of this compound in the presence of varying concentrations of the adjuvant to assess the restoration of susceptibility. |
| Structural Modification | Synthesize or obtain analogs of this compound that may be less susceptible to the resistance mechanism. | Test the MIC of the modified compounds against the resistant strain. |
Data Presentation
Table 1: Reported Antibacterial Activity of this compound
| Bacterial Type | Mean MIC (µg/mL) |
| Gram-positive | 0.92 |
| Gram-negative | 122.1 |
Data extracted from Bertin Bioreagent product information.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a second antibiotic along the y-axis.
-
The concentration of each antibiotic should range from sub-inhibitory to supra-inhibitory concentrations based on their individual MICs.
-
Inoculate each well with the resistant bacterial strain as described in the MIC assay protocol.
-
Incubate and determine the MIC of each drug in the combination.
-
Calculate the FIC index: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Postulated mechanism of this compound and resistance pathways.
References
- 1. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 4. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Experimental Use of Sch 38519
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Sch 38519 in their experiments. It provides troubleshooting advice and frequently asked questions to address potential confounding effects arising from the compound's known biological activities. Given the limited public information on a specific molecular target for this compound, this guide focuses on controlling for its established roles as a platelet aggregation inhibitor and an antibacterial agent, which can be considered off-target effects in other research contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound that I should be aware of in my experiments?
A1: this compound is a fungal metabolite known to exhibit two primary biological activities. It is an inhibitor of thrombin-induced platelet aggregation and serotonin secretion in human platelets.[1][2][3] Additionally, it possesses antibacterial properties, with notable activity against Gram-positive and Gram-negative bacteria.[1][4][5] When using this compound in experimental systems outside of these contexts, these known activities should be considered as potential off-target effects.
Q2: I am observing an anti-proliferative effect of this compound on my mammalian cell line. How can I be sure this is not due to its antibacterial properties?
A2: This is a critical control experiment. The observed anti-proliferative effect could be due to a direct cytotoxic or cytostatic effect on your mammalian cells, or it could be an indirect effect of the compound acting on potential microbial contamination in your cell culture. To address this, you should:
-
Routinely test for mycoplasma contamination: Mycoplasma is a common contaminant in cell cultures that can affect cell growth and metabolism.
-
Perform a sterility test: Culture your media and cells on antibiotic-free agar plates to check for bacterial or fungal contamination.
-
Use a positive control for antibacterial effect: Test this compound on a known bacterial strain to confirm its activity at the concentrations you are using.
Q3: My research involves studying signaling pathways in platelets. How can I distinguish a novel effect of this compound from its known anti-aggregation properties?
A3: To dissect a novel signaling effect from the known anti-platelet aggregation activity of this compound, you can design experiments that temporally separate the signaling events from the final aggregation outcome. For example:
-
Use a range of concentrations: Determine the IC50 for platelet aggregation in your specific assay and then test for your novel signaling effect at concentrations below and above this IC50.
-
Time-course experiments: Analyze early signaling events (e.g., phosphorylation of specific proteins) at time points before platelet aggregation is initiated.
-
Use alternative agonists: Investigate if this compound has the same effect when platelet activation is induced by agonists that act through different pathways than thrombin.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell death or reduced cell viability in culture. | The antibacterial properties of this compound may be affecting microbial contaminants in the cell culture, leading to the release of toxins or nutrient depletion. | 1. Perform a comprehensive sterility check of the cell culture. 2. Treat a parallel culture with a standard antibiotic cocktail to see if a similar effect is observed. 3. If contamination is ruled out, the effect is more likely a direct effect on the mammalian cells. |
| Inconsistent results in cellular assays. | The presence of serum in the culture medium, which contains platelets and other blood components, could lead to confounding effects due to the anti-platelet activity of this compound. | 1. If possible, perform experiments in serum-free media. 2. If serum is required, use heat-inactivated serum to denature labile proteins, although this will not remove platelets. 3. Consider using a defined, commercially available serum replacement. |
| Observed effect on a signaling pathway known to be involved in platelet aggregation. | The observed effect may be a direct consequence of the mechanism by which this compound inhibits platelet aggregation, rather than a novel finding. | 1. Use a known, specific inhibitor of the signaling pathway as a positive control. 2. Investigate if this compound affects the same pathway in non-platelet cell types. 3. Use structurally unrelated compounds with known anti-platelet activity as controls to see if they produce the same effect. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Activity | Assay | IC50 / MIC | Reference |
| Platelet Aggregation Inhibition | Thrombin-induced aggregation of human platelets | 68 µg/mL | [3][4][5] |
| Serotonin Secretion Inhibition | Human platelets | 61 µg/mL | [1] |
| Antibacterial Activity | Gram-positive bacteria | Mean MIC: 0.92 µg/mL | [1] |
| Antibacterial Activity | Gram-negative bacteria | Mean MIC: 122.1 µg/mL | [1] |
Key Experimental Protocols
Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 10 minutes. PPP is used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP aliquots to 37°C for 10 minutes.
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Place the cuvette in an aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., thrombin) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of aggregation relative to the PPP control.
-
Protocol 2: Bacterial Growth Inhibition Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
References
Stabilizing Sch 38519 for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Sch 38519.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] To prevent degradation from light and moisture, it is advisable to use an amber vial and store it in a desiccator or a dry, controlled environment.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in several organic solvents, including DMF, DMSO, Ethanol, and Methanol.[1] For long-term storage of stock solutions, DMSO is a common choice. Prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the impact of repeated freeze-thaw cycles and potential adsorption to container surfaces. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles of the main stock.[4] Store these aliquots at -20°C or, for extended storage, at -80°C.
Q3: What is the expected stability of this compound under the recommended storage conditions?
A3: When stored as a solid at -20°C, this compound is reported to be stable for at least four years.[1] The stability of stock solutions in DMSO at -20°C is generally good, but it is best practice to use freshly prepared solutions or solutions that have been stored for less than 6 months for critical experiments. For longer-term storage, -80°C is recommended.
Q4: What are the initial signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color or texture. In solution, degradation may manifest as a color change, the appearance of particulate matter, or a decrease in the compound's biological activity in your assays. For a definitive assessment of stability, a stability-indicating analytical method, such as HPLC, should be employed.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. Studies on other small molecules in DMSO have shown significant degradation over time at room temperature.[5] For daily experimental use, solutions can be kept at room temperature for a few hours, but for any storage longer than a workday, refrigeration or freezing is advised.
Troubleshooting Guides
Issue 1: I observe precipitation in my this compound stock solution after thawing.
-
Question: What could be causing the precipitation of my this compound stock solution, and how can I resolve it?
-
Answer: Precipitation upon thawing can be due to several factors:
-
Concentration Exceeds Solubility at Lower Temperatures: The solubility of a compound can decrease at lower temperatures. Upon thawing, the compound may not fully redissolve immediately.
-
Solution: Gently warm the vial to 37°C for a short period and vortex thoroughly to ensure complete dissolution before use.
-
-
Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can decrease the solubility of your compound.[6]
-
Solution: Use anhydrous DMSO for preparing stock solutions. When handling, minimize the time the vial is open to the air. Store DMSO-containing solutions under an inert gas like argon or nitrogen if possible.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[7]
-
Solution: Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles for the main stock.
-
-
Issue 2: My experiments with this compound are showing inconsistent results or a loss of activity over time.
-
Question: Why am I seeing a decline in the inhibitory activity of this compound in my biological assays?
-
Answer: A loss of activity can be an indicator of compound degradation. This compound, with its quinone-like structure, may be susceptible to degradation under certain conditions.
-
Potential Degradation Pathways: Quinone structures can be sensitive to:
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Use a fresh aliquot of your stock solution to repeat the experiment. If the activity is restored, your previous working solutions may have degraded.
-
Protect from Light: Prepare and handle this compound solutions in a low-light environment and store them in amber vials.
-
Minimize Air Exposure: After preparing aliquots, consider flushing the headspace of the vial with an inert gas before sealing.
-
Perform a Stability-Indicating Assay: To definitively assess the stability of your compound, perform a stability-indicating assay, such as the HPLC protocol detailed below.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Container | Duration |
| Solid Powder | -20°C | Tightly sealed amber vial in a desiccator | ≥ 4 years[1] |
| DMSO Stock Solution | -20°C | Tightly sealed amber single-use vials | Up to 6 months |
| DMSO Stock Solution | -80°C | Tightly sealed amber single-use vials | > 6 months |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and detect degradation products of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Anhydrous DMSO
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Diluent: Acetonitrile/water (50:50, v/v)
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (likely in the 254-280 nm range) |
5. Sample Preparation for Stability Testing:
-
Prepare a working solution of this compound at a concentration of approximately 50 µg/mL by diluting the stock solution with the sample diluent.
-
To perform forced degradation studies, expose the working solution to stress conditions (e.g., heat at 60°C, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) for a defined period (e.g., 24 hours). Neutralize the acidic and basic samples before injection.
6. Data Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Hypothetical signaling pathway of a platelet aggregation inhibitor.
References
- 1. seejph.com [seejph.com]
- 2. seejph.com [seejph.com]
- 3. seejph.com [seejph.com]
- 4. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
Technical Support Center: Sch 38519 Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Sch 38519, a potent platelet aggregation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isochromanequinone fungal metabolite originally isolated from Thermomonospora sp.[1] Its primary biological activity is the inhibition of platelet aggregation. Specifically, it inhibits thrombin-induced aggregation of human platelets with a reported IC50 of 68 μg/mL.[1][2] this compound also exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2]
Q2: What are the key steps in the purification of this compound?
The purification protocol for this compound, as established in the initial discovery, involves a multi-step chromatographic process. The main stages are:
-
Adsorption Chromatography: Initial capture of the compound from the fermentation filtrate using a macroreticular resin.
-
Ion Exchange Chromatography: Further separation based on the charge properties of the molecule.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Final polishing step to achieve high purity.[1]
Q3: What are some common challenges encountered during the purification of fungal secondary metabolites like this compound?
Researchers may face several challenges, including:
-
Low production yields from the fermentation culture.
-
Contamination with other secondary metabolites or cellular components like lipids.
-
Degradation of the target compound during extraction and purification.
-
Difficulty in achieving baseline separation from closely related impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction from fermentation broth. | Optimize the solvent system for liquid-liquid extraction. Common solvents for fungal metabolites include ethyl acetate, methanol, and dichloromethane.[3] Consider a sequential extraction with solvents of varying polarity. |
| Suboptimal fermentation conditions. | Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration, as these can significantly impact metabolite production.[4] | |
| Presence of Lipid Contamination | Co-extraction of lipids with the target metabolite. | Introduce a defatting step prior to purification. This can be achieved by washing the crude extract with a non-polar solvent like n-hexane.[5] Alternatively, a liquid-liquid partitioning between hexane and acetonitrile can be effective, as lipids have poor solubility in acetonitrile.[5] |
| Poor Resolution in RP-HPLC | Inappropriate mobile phase or gradient. | Systematically optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid) and the gradient elution profile. |
| Column overloading. | Reduce the sample load injected onto the HPLC column. | |
| Contaminated column. | Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol. | |
| Metabolite of Interest Not Detected | Gene cluster for the metabolite is silent under the tested growth conditions. | Employ the One Strain-Many Compounds (OSMAC) strategy by varying cultivation parameters (e.g., media, temperature, aeration) to induce metabolite production.[6] |
| Incorrect organic solvent used for extraction. | If the polarity of this compound is unknown, test a range of solvents for extraction. Ethyl acetate and chloroform are generally effective for a broad range of fungal metabolites.[6] |
Experimental Protocols
General Protocol for Extraction and Purification of this compound
This protocol is based on the original isolation method and general techniques for purifying fungal secondary metabolites.
1. Fermentation and Harvest:
-
Cultivate Thermomonospora sp. SCC 1793 in a suitable production medium. A chemically defined medium has been shown to favor the production of this compound.[1]
-
After an appropriate incubation period, separate the mycelium from the fermentation broth by filtration or centrifugation. The filtrate contains the secreted this compound.
2. Initial Capture by Adsorption Chromatography:
-
Pass the fermentation filtrate through a column packed with a macroreticular resin (e.g., Amberlite XAD-16).
-
After loading, wash the resin with water to remove salts and polar impurities.
-
Elute the bound metabolites with an organic solvent such as methanol or acetone.
-
Concentrate the eluate under reduced pressure to obtain the crude extract.
3. Ion Exchange Chromatography:
-
Dissolve the crude extract in a suitable buffer and load it onto an ion exchange column (the choice of anion or cation exchanger will depend on the pKa of this compound).
-
Elute with a salt gradient (e.g., 0-1 M NaCl) or a pH gradient to separate compounds based on their charge.
-
Collect fractions and analyze for the presence of this compound using a relevant assay (e.g., platelet aggregation inhibition) or analytical HPLC.
4. Reverse Phase HPLC (RP-HPLC):
-
Pool the active fractions from the ion exchange step and concentrate.
-
Purify the material using a preparative RP-HPLC column (e.g., C18).
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve final purification.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the final compound using analytical techniques like LC-MS and NMR.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the thrombin-induced platelet aggregation pathway, which is inhibited by this compound, and a typical experimental workflow for its purification.
Caption: Thrombin-induced platelet aggregation signaling pathway.
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of Sch 38519 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential cytotoxicity associated with Sch 38519 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cultures with this compound. Is this a known effect?
A1: The primary known bioactivity of this compound is the inhibition of thrombin-induced platelet aggregation and antibacterial effects.[1] While extensive public data on the cytotoxicity of this compound across various cell lines is limited, it is not uncommon for investigational compounds to exhibit off-target effects, including cytotoxicity, depending on the cell type, concentration, and experimental conditions. We recommend performing a dose-response experiment to determine the cytotoxic concentration range for your specific cell line.
Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?
A2: Distinguishing between apoptosis and necrosis is a critical step in troubleshooting cytotoxicity. You can use a combination of assays:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay is a reliable method. Annexin V stains phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can indicate apoptosis.
-
Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells often show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, whereas necrotic cells typically swell and lyse.
Q3: If apoptosis is confirmed, what are the potential strategies to mitigate this compound-induced cytotoxicity?
A3: If this compound is inducing apoptosis, you can explore the following strategies:
-
Co-treatment with Caspase Inhibitors: Pan-caspase inhibitors, such as Z-VAD-FMK, can block the activity of caspases and prevent apoptotic cell death. This can help to determine if the observed cytotoxicity is caspase-dependent.
-
Modulation of the Bcl-2 Family Proteins: If the intrinsic apoptotic pathway is involved, overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, or inhibition of pro-apoptotic proteins, could potentially increase cell survival. However, this is a more complex approach and may require genetic modification of your cell line.
-
Optimization of Experimental Conditions: Reducing the concentration of this compound to the minimum effective level for your primary endpoint or decreasing the treatment duration may help to minimize cytotoxicity.
Q4: Could the solvent used to dissolve this compound be contributing to the cytotoxicity?
A4: This is a possibility. It is crucial to have a vehicle control in your experiments (cells treated with the same concentration of the solvent used to dissolve this compound). If the vehicle control also shows significant cytotoxicity, you may need to consider using a different solvent or reducing the final solvent concentration in your culture medium. For example, high concentrations of DMSO can be toxic to some cell lines.[2]
Troubleshooting Guides
Problem: High level of cell death observed after this compound treatment.
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for addressing this compound-induced cytotoxicity.
Data Presentation: Hypothetical Dose-Response and Mitigation Data
The following tables present hypothetical data to illustrate the troubleshooting process.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 98 ± 2.1 |
| 1 | 95 ± 3.5 |
| 5 | 82 ± 4.2 |
| 10 | 65 ± 5.1 |
| 25 | 41 ± 6.3 |
| 50 | 18 ± 3.8 |
Table 2: Effect of Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) |
| Vehicle Control | 97 ± 2.5 |
| This compound (25 µM) | 43 ± 4.7 |
| Z-VAD-FMK (20 µM) | 95 ± 3.1 |
| This compound (25 µM) + Z-VAD-FMK (20 µM) | 88 ± 4.0 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment (Optional but Recommended): Pre-treat cells with the pan-caspase inhibitor Z-VAD-FMK (e.g., at 20 µM) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound at the desired concentration to the wells already containing the caspase inhibitor. Include controls for vehicle, this compound alone, and Z-VAD-FMK alone.
-
Incubation: Incubate for the same duration as your cytotoxicity experiment.
-
Viability Assessment: Assess cell viability using the MTT assay or another suitable method.
Signaling Pathways
A potential mechanism for drug-induced apoptosis is the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.
Figure 2: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
Technical Support Center: Sch 38519 Efficacy Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sch 38519 in platelet aggregation and antibacterial assays.
Frequently Asked Questions (FAQs) - Platelet Aggregation Assays
Q1: What is the primary mechanism of action for this compound in platelet aggregation?
This compound is an isochromanequinone compound that has been shown to inhibit thrombin-induced aggregation of human platelets.[1] While the precise molecular target within the thrombin signaling pathway is not fully elucidated, it interferes with the cascade of events leading to platelet activation and subsequent aggregation.
Q2: I am not observing the expected inhibitory effect of this compound on platelet aggregation. What are the potential reasons?
Several factors could contribute to a lack of inhibitory effect. Please consider the following:
-
Reagent Quality: Ensure the thrombin used for inducing aggregation is active and used at an appropriate concentration. Outdated or improperly stored thrombin can lead to weak or no aggregation.
-
Platelet Preparation: The quality of your platelet-rich plasma (PRP) is critical. Issues such as contamination with red blood cells, premature platelet activation during preparation, or low platelet count can affect the assay.[2][3]
-
Assay Conditions: Maintain a constant temperature of 37°C throughout the experiment, as temperature fluctuations can impact platelet function.[3][4] Also, ensure proper mixing of the sample.[2]
-
Choice of Anticoagulant: The type and concentration of anticoagulant used during blood collection can influence platelet reactivity.[2][3] Citrate is a commonly used anticoagulant for these assays.
Q3: My baseline platelet aggregation is too high/low before adding this compound. How can I troubleshoot this?
-
High Baseline Aggregation: This may indicate premature activation of platelets during sample collection or processing. Ensure gentle handling of blood samples and adherence to established protocols for PRP preparation.[4]
-
Low Baseline Aggregation: This could be due to a low platelet count in the PRP, inactive aggregating agents (e.g., thrombin), or issues with the aggregometer.[3] Verify your platelet count and the activity of your reagents.
Q4: What concentration of this compound should I use in my assay?
The reported IC50 for this compound in inhibiting thrombin-induced human platelet aggregation is 68 μg/mL.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide: Platelet Aggregation Assay
| Problem | Possible Cause | Recommended Solution |
| No aggregation observed even in the control (no inhibitor) | Inactive thrombin | Test the activity of the thrombin stock. Prepare fresh thrombin solution. |
| Low platelet count in PRP | Measure the platelet count in your PRP. Adjust centrifugation steps if necessary to obtain an optimal platelet concentration.[3] | |
| Aggregometer malfunction | Consult the instrument manual for troubleshooting steps. Ensure the light source and detector are functioning correctly. | |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure consistent mixing of reagents. |
| Temperature fluctuations | Maintain a stable 37°C in the aggregometer cuvettes.[3][4] | |
| Platelet activation during handling | Handle PRP gently and minimize the time between preparation and the assay.[4] | |
| Unexpectedly high inhibitory effect at low this compound concentrations | Error in stock solution concentration | Verify the concentration of your this compound stock solution. |
| Synergistic effects with other components in the assay medium | Review all components of your assay medium for potential interactions. |
Experimental Protocol: Thrombin-Induced Platelet Aggregation Assay
This protocol is a general guideline for light transmission aggregometry (LTA).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a standardized concentration of thrombin.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Determine the IC50 value of this compound by testing a range of concentrations.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical inhibition of thrombin signaling by this compound.
Caption: Workflow for a platelet aggregation assay.
Frequently Asked Questions (FAQs) - Antibacterial Assays
Q1: What is the known antibacterial spectrum of this compound?
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] However, the specific range of susceptible species and the minimum inhibitory concentrations (MICs) for various organisms have not been extensively published.
Q2: I am observing inconsistent MIC values for this compound. What could be the cause?
-
Inoculum Preparation: The density of the bacterial inoculum is a critical factor in MIC testing. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.
-
Media Composition: The type of growth medium can influence the activity of some antimicrobial agents. Use a recommended and consistent medium for your experiments.
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) of incubation must be strictly controlled and consistent between experiments.
-
Solubility of this compound: Ensure that this compound is fully dissolved in the appropriate solvent and that the final concentration of the solvent in the assay does not affect bacterial growth.
Q3: How can I determine if this compound is bactericidal or bacteriostatic?
To differentiate between bactericidal and bacteriostatic activity, you can perform a minimum bactericidal concentration (MBC) test. After determining the MIC, subculture the contents of the wells with concentrations at and above the MIC onto agar plates without the compound. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Troubleshooting Guide: Antibacterial Susceptibility Testing
| Problem | Possible Cause | Recommended Solution |
| No bacterial growth in the positive control (no compound) | Non-viable bacterial stock | Use a fresh, viable bacterial culture. |
| Incorrect growth medium | Ensure the medium supports the growth of the test organism. | |
| Incorrect incubation conditions | Verify the temperature, time, and atmosphere of incubation. | |
| Growth in all wells, including high concentrations of this compound | Bacterial resistance | The test organism may be resistant to this compound. |
| Inactive compound | Check the storage and handling of your this compound stock. | |
| Inoculum too dense | Standardize the inoculum using a McFarland standard. | |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Contamination | Ensure aseptic technique during the assay setup. |
| Inaccurate pipetting | Use calibrated pipettes for serial dilutions. |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested to the mid-logarithmic phase in broth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final desired concentration in the test broth.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and time for the specific bacterial species (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Logical Relationship Diagram
Caption: A logical approach to troubleshooting experimental results.
References
- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. biodatacorp.com [biodatacorp.com]
Validation & Comparative
Validating the Antibacterial Efficacy of Sch 38519 Against Diverse Clinical Isolates: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of Sch 38519 against key clinical isolates. Due to the limited availability of recent, comprehensive data on this compound, this document serves as a template, presenting available data for this compound alongside hypothetical, yet representative, data for commonly used antibiotics to illustrate a comparative framework.
Executive Summary
This compound, an isochromanequinone metabolite, has demonstrated broad-spectrum antibacterial activity.[1] Early studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.[1][2] This guide offers a structured comparison of its efficacy, detailed experimental protocols for validation, and visual representations of the scientific workflows involved.
Comparative Antibacterial Activity
The antibacterial potential of this compound is summarized below in comparison to standard antibiotics. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's efficacy, representing the lowest concentration required to inhibit visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics Against Clinical Isolates
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) (Hypothetical) | Ciprofloxacin (µg/mL) (Hypothetical) |
| Staphylococcus aureus (MRSA) | 0.92 (mean for Gram-positive)[1] | 1 | >32 |
| Enterococcus faecalis (VRE) | 0.92 (mean for Gram-positive)[1] | >256 | 8 |
| Escherichia coli | 122.1 (mean for Gram-negative)[1] | >256 | 0.06 |
| Pseudomonas aeruginosa | 122.1 (mean for Gram-negative)[1] | >256 | 0.5 |
| Klebsiella pneumoniae | 122.1 (mean for Gram-negative)[1] | >256 | 0.125 |
Note: The MIC values for Vancomycin and Ciprofloxacin are hypothetical and included for illustrative comparative purposes. The MIC values for this compound are mean values from historical in vitro studies.
Experimental Methodologies
Accurate and reproducible data are the cornerstone of effective drug development. The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of clinical isolates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
-
Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics prepared at known concentrations.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the microtiter plates.
-
The final volume in each well should be 100 µL, with the first well containing the highest concentration of the drug and the last well serving as a growth control (containing no drug).
-
Inoculate each well (except for a sterility control well) with 5 µL of the prepared bacterial inoculum.
4. Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Result Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizing the Workflow
To clearly illustrate the process of validating the antibacterial effect of this compound, the following diagrams outline the key steps.
Caption: Experimental workflow for determining the antibacterial efficacy of this compound.
References
Cross-validation of Sch 38519 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of Sch 38519, focusing on its established role as a platelet aggregation inhibitor and its potential as an antibacterial agent. Due to a lack of publicly available data, this guide also highlights areas where further research is needed to fully characterize the activity of this compound in diverse cell lines, including cancer, neuronal, and immune cells.
Executive Summary
This compound is a known inhibitor of thrombin-induced platelet aggregation, with a reported IC50 of 68 μg/mL in human platelets. Its chemical structure as an isochromanequinone also suggests potential antibacterial properties, a hypothesis supported by the activity of structurally related compounds. However, comprehensive cross-validation of this compound's activity in various cancer, neuronal, and immune cell lines has not been documented in publicly accessible literature. This guide synthesizes the available information on this compound, presents standardized experimental protocols relevant to its known activities, and compares it with other compounds sharing similar mechanisms of action.
Data Presentation: this compound Activity
Table 1: Known Biological Activity of this compound
| Biological Activity | Cell Type/System | Quantitative Data (IC50) |
| Platelet Aggregation Inhibition | Human Platelets | 68 µg/mL |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Comparison with Alternative Compounds
Table 2: Comparison of Platelet Aggregation Inhibitors
| Class | Example Compound(s) | Mechanism of Action |
| Isochromanequinone | This compound | Inhibition of thrombin-induced aggregation |
| Cyclooxygenase (COX) Inhibitors | Aspirin | Irreversibly inhibits COX-1, reducing thromboxane A2 synthesis.[1] |
| ADP Receptor (P2Y12) Inhibitors | Clopidogrel, Prasugrel, Ticagrelor | Block the P2Y12 receptor, preventing ADP-mediated platelet activation.[2] |
| Glycoprotein IIb/IIIa Inhibitors | Abciximab, Eptifibatide, Tirofiban | Prevent the final common pathway of platelet aggregation by blocking the fibrinogen receptor. |
| Phosphodiesterase (PDE) Inhibitors | Dipyridamole, Cilostazol | Increase intracellular cAMP levels, leading to inhibition of platelet activation. |
Table 3: Comparison of Quinolone and Isochromanequinone Antibiotics
| Class | Example Compound(s) | Mechanism of Action |
| Isochromanequinone | This compound (putative) | Unknown, potentially multi-target |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Inhibit DNA gyrase and topoisomerase IV, interfering with DNA replication.[3][4] |
| Dual-Mechanism (related scaffold) | SCH-79797 | Inhibits folate metabolism and disrupts bacterial membrane integrity. |
Experimental Protocols
Protocol 1: Thrombin-Induced Platelet Aggregation Assay
This protocol outlines the light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.
- Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
2. Aggregation Measurement:
- Pre-warm the PRP sample to 37°C for 5 minutes.
- Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
- Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use PPP as a reference for 100% aggregation.
- Induce platelet aggregation by adding a submaximal concentration of thrombin (e.g., 0.1 U/mL).
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
- The percentage of aggregation is calculated from the change in light transmission.
- Plot the percentage of inhibition (compared to the vehicle control) against the concentration of this compound to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol describes the broth microdilution method to determine the MIC of this compound against bacterial strains.
1. Preparation of Bacterial Inoculum:
- Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.
- Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
2. Preparation of this compound Dilutions:
- Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth media.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Thrombin-Induced Platelet Aggregation Pathway.
Caption: Workflow for Cell Viability Assessment.
Conclusion and Future Directions
This compound is an established inhibitor of thrombin-induced platelet aggregation. While its isochromanequinone structure suggests potential antibacterial activity, comprehensive studies are required to confirm this and elucidate its mechanism of action. Crucially, there is a significant lack of publicly available data on the activity of this compound in cancer, neuronal, and immune cell lines.
Future research should focus on:
-
Broad-spectrum screening: Evaluating the cytotoxic and/or modulatory effects of this compound across a panel of well-characterized cancer, neuronal, and immune cell lines.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound in different cell types.
-
Comparative studies: Directly comparing the efficacy and potency of this compound with standard-of-care drugs in relevant in vitro and in vivo models.
The generation of such data will be critical for a thorough cross-validation of this compound's biological activities and for determining its potential as a therapeutic agent in various disease contexts.
References
A Comparative Analysis of Thrombin Inhibition: Sch 38519 and Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sch 38519 and a selection of prominent direct thrombin inhibitors (DTIs): argatroban, bivalirudin, and dabigatran. While this compound has been cited as a thrombin-induced platelet aggregation inhibitor, its mechanism distinguishes it from the direct enzymatic inhibition characteristic of the other compounds discussed. This document aims to clarify these differences and provide a comprehensive comparison based on available experimental data.
Section 1: Understanding the Mechanisms of Action
This compound: An Inhibitor of Thrombin-Induced Platelet Aggregation
This compound is a fungal metabolite that has been identified as an inhibitor of platelet aggregation induced by thrombin. Its primary role is not the direct inhibition of the thrombin enzyme's active site but rather the interference with the downstream signaling pathways that lead to platelet aggregation. It has an IC50 of 68 μg/mL for the inhibition of thrombin-induced aggregation of human platelets.
Direct Thrombin Inhibitors (DTIs)
Direct thrombin inhibitors, such as argatroban, bivalirudin, and dabigatran, function by binding directly to the thrombin enzyme (Factor IIa), thereby blocking its activity in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation, and also impedes thrombin-mediated activation of platelets.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and the selected direct thrombin inhibitors.
Table 1: In Vitro Inhibition of Thrombin Activity and Platelet Aggregation
| Compound | Target/Assay | IC50 | Ki | Species |
| This compound | Thrombin-Induced Platelet Aggregation | 68 µg/mL | Not Applicable | Human |
| Argatroban | Thrombin Inhibition | - | ~39 nM[1] | Human |
| Bivalirudin | Thrombin Inhibition | - | - | Human |
| Dabigatran | Thrombin Inhibition | 9.3 nM[2] | 4.5 nM[3][4] | Human |
| Thrombin-Induced Platelet Aggregation | 10 nM[4] | - | Human |
Table 2: In Vitro Anticoagulant Effects
| Compound | Assay | Effect | Species |
| Argatroban | aPTT | Dose-dependent prolongation | Human[5] |
| Bivalirudin | aPTT | Dose-dependent prolongation | Human[5] |
| Dabigatran | aPTT | Concentration-dependent prolongation (doubling at 0.23 µM)[4] | Human[4] |
Mandatory Visualizations
Thrombin's Role in Coagulation and Platelet Activation
Caption: Thrombin's central role in coagulation and platelet activation, and points of inhibition.
Experimental Workflow: In Vitro Comparison of Thrombin Inhibitors
Caption: Workflow for the in vitro comparison of thrombin and platelet aggregation inhibitors.
Experimental Protocols
Chromogenic Thrombin Inhibition Assay
This assay quantifies the direct inhibition of thrombin's enzymatic activity.
Principle: A synthetic chromogenic substrate, which releases a colored compound (p-nitroaniline, pNA) upon cleavage by thrombin, is used. The rate of color development is proportional to thrombin activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with NaCl and PEG)
-
Test inhibitors (dissolved in an appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed volume of each inhibitor dilution. Include a control with buffer only (no inhibitor).
-
Add a solution of human α-thrombin to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.
-
The rate of the reaction (slope of absorbance vs. time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the control. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be determined through further kinetic analysis (e.g., Michaelis-Menten kinetics).[6][7]
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the time it takes for a clot to form in plasma, assessing the integrity of the intrinsic and common coagulation pathways.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to platelet-poor plasma, followed by calcium chloride to initiate clotting. The time to clot formation is measured. Direct thrombin inhibitors prolong this time.[8][9]
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Test inhibitors
-
Coagulometer (automated or semi-automated) or a water bath at 37°C and a stopwatch
Procedure:
-
Prepare various concentrations of the test inhibitors in a suitable buffer.
-
Mix a defined volume of PPP with each inhibitor concentration and incubate for a specified time at 37°C.[10][11]
-
Add a pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) at 37°C.[10][11]
-
Add pre-warmed CaCl2 solution to initiate the clotting reaction and simultaneously start the timer.
-
Record the time in seconds for a visible clot to form.
-
The prolongation of the aPTT is compared to a baseline measurement without the inhibitor.[5][12]
Thrombin-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets in response to thrombin.
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette in an aggregometer. The addition of an agonist, in this case, thrombin, causes platelets to aggregate, which increases light transmission through the sample. An inhibitor will reduce the extent of this aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Thrombin
-
Test inhibitors
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh, citrated whole blood.
-
Pre-incubate a known volume of PRP with various concentrations of the test inhibitor or vehicle control in the aggregometer cuvette at 37°C with stirring.
-
After the incubation period, add a sub-maximal concentration of thrombin to induce platelet aggregation.
-
Monitor the change in light transmittance for a set period.
-
The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence and absence of the inhibitor.
This comparative guide highlights the distinct mechanisms of this compound and direct thrombin inhibitors. While all compounds discussed interfere with the consequences of thrombin activity, their points of intervention in the complex processes of coagulation and hemostasis are fundamentally different. For researchers in drug development, understanding these nuances is crucial for the design and interpretation of preclinical and clinical studies.
References
- 1. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparing direct thrombin inhibitors using aPTT, ecarin clotting times, and thrombin inhibitor management testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. linear.es [linear.es]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. Activated partial thromboplastin time (aPTT) assay. [bio-protocol.org]
- 11. atlas-medical.com [atlas-medical.com]
- 12. researchgate.net [researchgate.net]
Replicating Published Findings on Sch 38519's Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals investigating platelet aggregation inhibitors, this guide provides a comprehensive overview of the bioactivity of Sch 38519 and compares its performance with other relevant compounds. This document summarizes key experimental data, details methodologies for replication, and visualizes the underlying biological pathways.
Comparative Bioactivity of Platelet Aggregation Inhibitors
This compound is a potent inhibitor of thrombin-induced platelet aggregation.[1][2] The following table summarizes its in vitro efficacy, alongside data for other compounds that directly or indirectly modulate platelet response to thrombin. It is important to note that these values are compiled from various studies and represent an indirect comparison, as direct head-to-head studies including this compound and many modern antiplatelet agents are not available in the published literature.
| Compound | Target/Mechanism | Agonist | IC50 | Reference |
| This compound | Platelet Aggregation Inhibitor | Thrombin | 68 µg/mL | [1][2] |
| Argatroban | Direct Thrombin Inhibitor | Thrombin | 14 ± 3 nM | [3] |
| Recombinant Hirudin (rHV2Lys47) | Direct Thrombin Inhibitor | Thrombin | 1.6 ± 0.4 nM | [3] |
| Heparin | Indirect Thrombin Inhibitor (via Antithrombin III) | Thrombin | 69 ± 9 mU/ml | [3] |
Note on Other Antiplatelet Agents:
-
Aspirin: Primarily inhibits cyclooxygenase-1 (COX-1), thereby blocking thromboxane A2 synthesis.[4] Studies have shown that aspirin does not inhibit thrombin-induced platelet aggregation.[5][6]
-
Clopidogrel, Prasugrel, and Ticagrelor: These are antagonists of the P2Y12 receptor, which is activated by ADP.[7][8][9] Their effect on thrombin-induced aggregation is indirect. For instance, clopidogrel has been shown to attenuate platelet aggregation induced by a thrombin receptor agonist peptide (TRAP) by 22%, but a direct IC50 value against thrombin is not the standard measure for these drugs.[10]
Experimental Protocols
To replicate the findings on the bioactivity of this compound and other platelet aggregation inhibitors, the following experimental protocol for thrombin-induced platelet aggregation using light transmission aggregometry (LTA) can be employed. LTA is considered the gold standard for in vitro platelet function testing.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on thrombin-induced platelet aggregation in human platelet-rich plasma.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.8% (w/v) trisodium citrate.
-
Test compounds (e.g., this compound, Argatroban) dissolved in an appropriate vehicle (e.g., DMSO, saline).
-
Thrombin (human α-thrombin).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Spectrophotometer for platelet counting.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.8% trisodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the citrated whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene tube.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature to pellet the red and white blood cells and platelets.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a spectrophotometer or automated cell counter.
-
Adjust the platelet count of the PRP to a standardized concentration (typically 2.5 x 10^8 platelets/mL) using PPP.
-
-
Platelet Aggregation Assay:
-
Aliquot the adjusted PRP into aggregometer cuvettes with a small magnetic stir bar.
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.
-
Add the test compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of thrombin.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Thrombin-Induced Platelet Aggregation Pathway
The following diagram illustrates the key signaling pathways initiated by thrombin binding to its receptors on the platelet surface, leading to platelet activation and aggregation.
Caption: Thrombin-induced platelet activation signaling cascade.
Experimental Workflow
The following diagram outlines the workflow for assessing the bioactivity of a platelet aggregation inhibitor.
Caption: Workflow for in vitro platelet aggregation assay.
References
- 1. Unique pathway of thrombin-induced platelet aggregation mediated by glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Platelet aggregation induced in vitro by rabbit plasma clot-associated thrombin, and its inhibition by thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The effect of aspirin on thrombin stimulated platelet adhesion receptor expression and the role of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of aspirin on thrombin stimulated platelet adhesion receptor expression and the role of neutrophils [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Clopidogrel inhibits platelet-leukocyte interactions and thrombin receptor agonist peptide-induced platelet activation in patients with an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Sch 38519's Antiplatelet Effects: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of Sch 38519's antiplatelet effects in animal models. While initial in vitro studies identified this compound as a platelet aggregation inhibitor, subsequent in vivo data to support these findings and allow for a direct comparison with other antiplatelet agents in animal models is not publicly available.
This guide will summarize the known characteristics of this compound, outline the standard experimental protocols for in vivo validation of antiplatelet agents, and present data for established alternative drugs that have undergone such testing. This information is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel antiplatelet compounds.
This compound: In Vitro Activity
This compound has been identified as an inhibitor of platelet aggregation in laboratory settings. The primary available data indicates that it inhibits thrombin-induced aggregation of human platelets with a half-maximal inhibitory concentration (IC50) of 68 μg/mL. The compound was first described in a 1989 publication by Patel M, et al. in the Journal of Antibiotics, which focused on its discovery, physico-chemical properties, and initial biological activities. However, this foundational study does not appear to have been followed by in vivo research in animal models to assess its efficacy and safety profile.
Standard In Vivo Models for Antiplatelet Drug Validation
The validation of a potential antiplatelet drug's efficacy in a living organism is a critical step in its development. Several established animal models are routinely used to investigate the in vivo effects of these compounds on thrombosis, hemostasis, and bleeding time. These models provide crucial data on a drug's potential therapeutic benefit and its associated risks.
Key In Vivo Experimental Protocols:
-
Ferric Chloride-Induced Thrombosis Model: This widely used model involves the topical application of a ferric chloride solution to an artery or vein (commonly the carotid or mesenteric artery in rodents). Ferric chloride induces oxidative endothelial injury, leading to the formation of a platelet-rich thrombus. The efficacy of an antiplatelet agent is assessed by its ability to delay or prevent vessel occlusion, which is monitored in real-time using a flow probe or intravital microscopy.
-
Laser-Induced Thrombosis Model: This model utilizes a focused laser beam to induce a precise and localized injury to the vessel wall, triggering platelet activation and thrombus formation. Intravital microscopy is used to visualize and quantify platelet accumulation and thrombus growth in real-time. This model allows for a detailed analysis of the micro-thrombotic process.
-
Tail Bleeding Time Assay: This fundamental assay measures the time it takes for bleeding to stop from a standardized incision in the tail of a rodent. It is a primary indicator of the potential for a drug to increase bleeding risk, a common side effect of antiplatelet therapies.
Below is a generalized workflow for an in vivo thrombosis study.
Comparative Antiplatelet Agents with In Vivo Data
In the absence of in vivo data for this compound, a comparison can be made with well-established antiplatelet drugs that have been extensively studied in animal models and are used in clinical practice. The primary mechanisms of action for many antiplatelet drugs involve the inhibition of cyclooxygenase-1 (COX-1) or the P2Y12 adenosine diphosphate (ADP) receptor.
A key pathway in platelet activation is the thromboxane A2 (TXA2) pathway. Arachidonic acid is converted to prostaglandin H2 (PGH2) by the COX-1 enzyme. PGH2 is then converted to TXA2 by thromboxane synthase. TXA2 is a potent vasoconstrictor and platelet agonist.
The following table summarizes in vivo data for two commonly used antiplatelet drugs, Aspirin and Clopidogrel, in a murine ferric chloride-induced carotid artery thrombosis model.
| Compound | Dose | Animal Model | Time to Occlusion (minutes) | Reference |
| Vehicle Control | - | Mouse | 20 ± 5 | Fictional Data for Illustrative Purposes |
| Aspirin | 10 mg/kg | Mouse | 45 ± 8 | Fictional Data for Illustrative Purposes |
| Clopidogrel | 5 mg/kg | Mouse | 65 ± 10 | Fictional Data for Illustrative Purposes |
Note: The data presented in the table is illustrative and intended to demonstrate how comparative data for antiplatelet agents is typically presented. Actual experimental results will vary depending on the specific protocol, animal strain, and other experimental conditions.
Conclusion
While this compound shows initial promise as a platelet aggregation inhibitor based on in vitro studies, the lack of in vivo data in animal models makes it impossible to conduct a direct performance comparison with other antiplatelet agents. The established in vivo models and the data from well-characterized drugs like aspirin and clopidogrel provide a clear roadmap for the necessary future studies to determine the potential of this compound as a therapeutic agent. Researchers interested in this compound would need to conduct in vivo thrombosis and bleeding time studies to establish its efficacy and safety profile.
A Comparative Analysis of Sch 38519 and Structurally Related Fungal Metabolites: Unveiling Bioactivity and Mechanisms
A detailed examination of the isochromanequinone fungal metabolite Sch 38519 reveals its significant biological activities, including platelet aggregation inhibition and broad-spectrum antibacterial effects. When compared with structurally similar fungal metabolites—medermycin, lactoquinomycin, and granaticin—a nuanced landscape of shared and distinct bioactivities and mechanisms of action emerges. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a metabolite isolated from Thermomonospora sp., demonstrates notable efficacy as an inhibitor of thrombin-induced platelet aggregation and as an antibacterial agent against both Gram-positive and Gram-negative bacteria.[1] Its isochromanequinone chemical structure is shared by other potent fungal metabolites, including medermycin, lactoquinomycin, and granaticin, each exhibiting a unique profile of biological activity. This report delves into a comparative analysis of these four compounds, presenting quantitative data on their bioactivities, outlining the experimental protocols used to generate this data, and visualizing their known mechanisms of action through signaling pathway diagrams.
Comparative Bioactivity Data
To facilitate a clear comparison of the biological activities of this compound and its related fungal metabolites, the following tables summarize the available quantitative data for their platelet aggregation inhibitory and antibacterial properties.
Platelet Aggregation Inhibitory Activity
| Compound | Agonist | IC50 (µg/mL) | Source Organism |
| This compound | Thrombin | 68[1][2] | Thermomonospora sp. |
| Medermycin | Various | Activity Reported* | Streptomyces sp. |
| Lactoquinomycin | Not Reported | - | Streptomyces tanashiensis |
| Granaticin | Not Reported | - | Streptomyces violaceoruber |
Qualitative reports indicate medermycin and the related compound kalafungin inhibit platelet aggregation, though specific IC50 values under comparable conditions were not available in the reviewed literature.[3][4]
Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | 0.92 (mean) | Data not available | 122.1 (mean) | Data not available |
| Medermycin | Potent Activity | Data not available | Data not available | Data not available |
| Lactoquinomycin A | 0.06 - 0.5 | 1.55 - 3.13[5] | 16 - 100[5] | ≥100[5] |
| Granaticin | Potent Activity | Data not available | Inactive | Inactive |
Note: The antibacterial data is compiled from various sources and experimental conditions may differ.
Mechanisms of Action
The biological effects of these isochromanequinone metabolites stem from distinct molecular mechanisms. While the precise signaling pathway for this compound's antiplatelet activity requires further elucidation, the antibacterial mechanisms of lactoquinomycin A and granaticin have been investigated in more detail.
Antibacterial Mechanism of Lactoquinomycin A
Lactoquinomycin A exerts its potent antibacterial activity, particularly against Gram-positive bacteria, through a mechanism involving DNA damage.[6] It is proposed to intercalate into bacterial DNA, disrupting DNA replication and repair processes. This mode of action is distinct from many common antibiotics that target cell wall synthesis or protein synthesis.
Caption: Mechanism of Lactoquinomycin A.
Antibacterial Mechanism of Granaticin
Granaticin's bactericidal activity is attributed to its ability to function as an organocatalyst. It catalyzes the oxidation of cellular components, such as sulfhydryl groups in proteins, and generates reactive oxygen species (ROS), including hydrogen peroxide. This leads to widespread oxidative damage within the bacterial cell, ultimately causing cell death.
Caption: Antibacterial Mechanism of Granaticin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparative analysis.
Platelet Aggregation Assay (Thrombin-Induced)
This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) induced by thrombin.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
2. Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add the test compound (this compound or other metabolites) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Place the cuvette containing the PRP and test compound into a light transmission aggregometer and establish a baseline reading.
-
Add a submaximal concentration of thrombin to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
3. Data Analysis:
-
The percentage of platelet aggregation is calculated with PPP as 100% aggregation and PRP as 0% aggregation.
-
The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) is determined from a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the fungal metabolites against various bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight on appropriate agar plates.
-
Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth) and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Prepare stock solutions of the fungal metabolites in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
References
- 1. This compound, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of platelet aggregation by medermycin and it's related isochromanequinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-lactamase inhibitory potential of kalafungin from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: The Antibacterial Profile of Sch 38519 Against Established Antibiotics
A guide for researchers, scientists, and drug development professionals.
Published: November 7, 2025
Executive Summary
Sch 38519 is an isochromanequinone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Originally identified from a fermentation culture of Thermomonospora sp., this compound represents a potentially significant addition to the antibiotic arsenal. This guide provides a framework for the head-to-head comparison of this compound with well-characterized, clinically relevant antibiotics. Due to the limited publicly available data on the specific minimum inhibitory concentrations (MICs) of this compound, this document outlines the requisite experimental protocols and data presentation structures necessary for a comprehensive comparative analysis. Vancomycin and ciprofloxacin have been selected as the comparator antibiotics, representing the gold standard for treating serious Gram-positive and a wide range of Gram-negative infections, respectively.
Comparative Analysis of Antibacterial Activity
A thorough in vitro comparison of this compound with standard antibiotics is crucial to understanding its potential therapeutic value. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables are structured to present the comparative MIC data for this compound, vancomycin, and ciprofloxacin against a panel of clinically significant Gram-positive and Gram-negative bacteria.
Data for this compound in the following tables is not yet publicly available and is presented here as a template for future research.
Table 1: Comparative In Vitro Activity against Gram-Positive Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Data not available | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Data not available | 1.0 - 4.0 |
| Enterococcus faecalis | Data not available | 1.0 - 4.0 |
| Streptococcus pneumoniae | Data not available | ≤1.0 |
Table 2: Comparative In Vitro Activity against Gram-Negative Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | Data not available | ≤0.25 - 1.0 |
| Pseudomonas aeruginosa | Data not available | 0.5 - >4.0 |
| Klebsiella pneumoniae | Data not available | ≤0.25 - 1.0 |
| Acinetobacter baumannii | Data not available | 1.0 - >4.0 |
Experimental Protocols
To ensure the reproducibility and validity of comparative antibacterial studies, standardized experimental protocols are essential. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics.
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a sterile saline or broth solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Prepare stock solutions of this compound, vancomycin, and ciprofloxacin in an appropriate solvent. b. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for each bacterium.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Mechanism of Action
The precise mechanism of antibacterial action for this compound has not been fully elucidated in publicly available literature. As an isochromanequinone, it belongs to a class of compounds known for a variety of biological activities. Further research is required to determine its specific molecular target(s) within bacterial cells. A related compound, SCH-79797, has been shown to have a dual-targeting mechanism, inhibiting both folate metabolism and disrupting bacterial membrane integrity. However, it is not confirmed that this compound shares this mechanism.
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflow for the comparative evaluation of a novel antibiotic and a conceptual representation of a dual-target antibiotic mechanism of action.
Caption: Workflow for Comparative MIC Determination.
Caption: Hypothetical Dual-Mechanism of Action.
Conclusion
This compound presents as a promising broad-spectrum antibiotic. However, a comprehensive understanding of its antibacterial efficacy requires direct, head-to-head comparative studies against established antibiotics. The experimental framework and data presentation formats provided in this guide are intended to facilitate such research. The elucidation of its mechanism of action will be a critical next step in its development as a potential therapeutic agent. Researchers are encouraged to conduct these comparative studies to fully characterize the potential of this compound in the context of the current landscape of infectious disease treatment.
References
Independent Verification of Sch 38519's Mechanism of Action: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the precise molecular mechanism of action for Sch 38519, a known inhibitor of thrombin-induced platelet aggregation. While its inhibitory effect is quantified, the specific biochemical pathways and molecular targets remain largely unelucidated. This lack of detailed information precludes a direct comparative analysis of its mechanism with other well-characterized antiplatelet agents.
This compound has been identified as an inhibitor of platelet aggregation induced by thrombin, with a reported IC50 of 68 μg/mL.[1][2] However, beyond this initial characterization, there is a conspicuous absence of independent verification studies or detailed mechanistic explorations in the accessible scientific domain. This limitation prevents a thorough comparison of its mode of action with alternative platelet aggregation inhibitors.
The Landscape of Thrombin-Induced Platelet Aggregation
Thrombin is a potent platelet agonist that initiates aggregation through two primary, well-documented signaling pathways:
-
Protease-Activated Receptor (PAR) Cleavage: Thrombin cleaves the extracellular domain of PAR-1 and PAR-4 on the platelet surface. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. This leads to an increase in intracellular calcium concentrations and the activation of downstream effectors, ultimately causing platelet shape change, granule release, and aggregation.
-
Glycoprotein Ib (GP Ib) Interaction: Thrombin also binds to the GP Ib-IX-V complex on the platelet surface. This interaction is crucial for a robust platelet response to low concentrations of thrombin and contributes to the overall activation signal.
Established Mechanisms of Alternative Antiplatelet Agents
In contrast to the ambiguity surrounding this compound, numerous alternative antiplatelet agents have well-defined mechanisms of action, providing a basis for hypothetical comparison. These alternatives often target different pathways involved in platelet activation.
| Drug Class | Example(s) | Mechanism of Action |
| P2Y12 Inhibitors | Clopidogrel, Prasugrel, Ticagrelor | Block the P2Y12 receptor, an ADP receptor on the platelet surface, thereby inhibiting ADP-mediated platelet activation and aggregation. |
| COX-1 Inhibitors | Aspirin | Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, preventing the synthesis of thromboxane A2, a potent platelet agonist. |
| GP IIb/IIIa Inhibitors | Abciximab, Eptifibatide, Tirofiban | Block the final common pathway of platelet aggregation by preventing fibrinogen from binding to the activated GP IIb/IIIa receptor complex. |
| PAR-1 Antagonists | Vorapaxar | Competitively inhibits the binding of the tethered ligand to the PAR-1 receptor after its cleavage by thrombin, thus blocking thrombin-mediated platelet activation. |
Hypothetical Avenues for Investigating this compound's Mechanism
Given that this compound inhibits thrombin-induced platelet aggregation, several experimental approaches could be employed to elucidate its mechanism of action and enable a proper comparative analysis.
Experimental Protocols:
1. Receptor Binding Assays:
-
Methodology: Utilize radiolabeled or fluorescently tagged thrombin to perform competitive binding assays with this compound in isolated platelet membranes or cells expressing PAR-1 or GP Ib. A decrease in thrombin binding in the presence of this compound would suggest direct competition for the same binding site.
2. Calcium Mobilization Assays:
-
Methodology: Load platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and stimulate with thrombin in the presence and absence of this compound. A reduction in the thrombin-induced increase in intracellular calcium would indicate that this compound acts at an early stage of the signaling cascade.
3. Thromboxane A2 Production Assays:
-
Methodology: Measure the production of thromboxane B2 (a stable metabolite of thromboxane A2) using an ELISA or mass spectrometry in thrombin-stimulated platelets treated with this compound. Inhibition of thromboxane A2 synthesis would suggest an effect on the COX-1 pathway.
4. Western Blotting for Signaling Proteins:
-
Methodology: Analyze the phosphorylation status of key signaling proteins downstream of PAR-1 and GP Ib activation (e.g., Akt, ERK, PLC) in thrombin-stimulated platelets with and without this compound. A change in the phosphorylation of these proteins would help pinpoint the affected signaling pathway.
Visualizing Potential Mechanisms and Workflows
To facilitate the potential investigation into this compound's mechanism, the following diagrams illustrate the known thrombin signaling pathways and a general experimental workflow for its characterization.
Caption: Potential points of inhibition for this compound in the two major thrombin-induced platelet aggregation pathways.
Caption: A proposed experimental workflow to investigate and verify the mechanism of action of this compound.
References
Safety Operating Guide
Essential Safety and Handling Guidance for Sch 38519
Disclaimer: A specific Safety Data Sheet (SDS) for Sch 38519 is not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling novel chemical compounds with potential biological activity and unknown toxicity. Researchers, scientists, and drug development professionals should exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. It is highly recommended to obtain a substance-specific SDS directly from the supplier.
Immediate Safety and Logistical Information
This compound is identified as a fungal metabolite with inhibitory effects on platelet aggregation and antimicrobial properties. Due to its biological activity, it should be handled as a potentially hazardous substance. The following tables summarize the recommended personal protective equipment (PPE) and a general operational plan for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | A lab coat worn fully buttoned. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be considered. |
| Respiratory | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. |
Operational and Disposal Plan
| Phase | Key Action |
| Acquisition | Obtain the compound from a reputable supplier. Request a Safety Data Sheet (SDS) upon purchase. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed. |
| Handling | All handling of the solid compound and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE and follow your institution's established spill cleanup procedures for potent compounds. |
| Disposal | Dispose of all waste materials (including contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
Experimental Protocols
Detailed experimental protocols for specific assays involving this compound are not available in the public domain. Researchers should develop their own protocols based on the intended application, incorporating the safety precautions outlined in this document. All experimental work should be conducted in a controlled laboratory environment by trained personnel.
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the recommended workflows for safely handling this compound and the logical relationship for making handling decisions.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision-making logic for selecting appropriate PPE for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
